Product packaging for LAMININ(Cat. No.:CAS No. 114956-81-9)

LAMININ

Cat. No.: B1169045
CAS No.: 114956-81-9
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Description

Laminins are a family of large, cross-shaped glycoproteins that are fundamental constituents of the basement membrane, a specialized layer of the extracellular matrix vital for tissue organization and function . These heterotrimeric molecules, composed of α, β, and γ chains, form independent networks and bind to key extracellular matrix components like collagen IV, nidogen, and perlecan, creating the structural foundation of basement membranes . The biological significance of laminins stems from their potent influence on core cellular processes. They are indispensable for cell adhesion, migration, differentiation, and survival by interacting with cell surface receptors, including various integrins (such as α6β1 and α3β1) and the dystroglycan complex . This product is a high-purity laminin preparation essential for advanced cell culture applications. It is particularly effective as a substrate for the feeder-free culture of human pluripotent stem cells (including embryonic and induced pluripotent stem cells), helping to maintain their undifferentiated state and pluripotency . Furthermore, it is widely used to promote the attachment and growth of sensitive primary cells, such as hippocampal and cortical neurons, and is a well-established, potent stimulator of neurite outgrowth in neuronal cell cultures . This compound isoforms like LM-511 and LM-521 are critical for epithelial and endothelial cell adhesion, while LM-332 plays a unique role in keratinocyte migration during wound re-epithelialization . Defects in specific this compound chains are linked to severe human pathologies, including a form of congenital muscular dystrophy (this compound-211), junctional epidermolysis bullosa (this compound-332), and nephrotic syndrome (this compound-521), underscoring their importance in tissue integrity and making them crucial targets for disease research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

114956-81-9

Molecular Formula

NULL

Origin of Product

United States

Molecular Architecture of Laminin

Laminin Subunit Composition

Laminins are composed of three distinct polypeptide chains: an α-chain, a β-chain, and a γ-chain, which are interconnected by disulfide bonds. genecards.orggenecards.org These subunits come together to form a heterotrimeric molecule. researchgate.net The human genome encodes for eleven genetically distinct this compound chains, which through various combinations, give rise to the different this compound isoforms. nih.gov

Alpha Chains (LAMA)

The alpha (α) chains are the largest of the three subunits and are critical in defining the specific function of a particular this compound isoform. tandfonline.comnih.gov There are five known α-chain isoforms in humans, designated LAMA1 through LAMA5. wikipedia.org A key feature of the α-chains is the presence of a large C-terminal globular domain (G domain), which is composed of five tandem this compound G-like (LG) domains. nih.govoup.com This G domain is the primary site for binding to cellular receptors such as integrins and dystroglycan. oup.com The α-chain is considered the rate-limiting step in the assembly and secretion of the this compound trimer. nih.govnih.gov While the α-chain can be secreted independently, the β and γ chains require the presence of the α-chain for their secretion. nih.gov

Beta Chains (LAMB)

Four beta (β) chain isoforms have been identified in humans: LAMB1, LAMB2, LAMB3, and LAMB4. wikipedia.org However, no known this compound trimer incorporates the LAMB4 chain, and its function remains largely uncharacterized. wikipedia.orgsciencebeta.com The β-chains share a similar domain structure, including EGF-like repeats and globular domains. nih.gov The LAMB1 chain, for instance, is a component of several this compound isoforms, including this compound-111, -211, -311, -411, -511, and -213. genecards.org Different β-chains exhibit distinct tissue expression patterns, suggesting specialized biological roles. nih.gov

Gamma Chains (LAMC)

There are three known gamma (γ) chain isoforms in humans: LAMC1, LAMC2, and LAMC3. wikipedia.org The γ-chains are essential for the assembly of the this compound heterotrimer. usbio.netsigmaaldrich.com The γ1 chain, for example, is a necessary component for the formation of basement membranes during embryonic development. usbio.netsigmaaldrich.com The γ3 chain is unique in that it is also found on the apical surfaces of ciliated epithelial cells, a location not typically associated with basement membranes, suggesting novel functions for γ3-containing laminins. nih.gov

This compound Isoform Diversity

The combination of different α, β, and γ chains results in a remarkable diversity of this compound isoforms. To date, at least 16 different this compound heterotrimers have been identified in mammals. nih.govresearchgate.net This diversity allows for tissue-specific functions and contributes to the complexity of the extracellular matrix. nih.gov

Nomenclature and Classification of Trimeric Isoforms

Initially, this compound isoforms were numbered chronologically as they were discovered (e.g., this compound-1, this compound-2). wikipedia.orgsciencebeta.com To provide a more descriptive and systematic classification, a simplified nomenclature was adopted. nih.gov In the current system, each this compound isoform is designated by a three-digit number that corresponds to the specific α, β, and γ chains it contains. nih.gov For example, this compound-111 is composed of the α1, β1, and γ1 chains. researchgate.net Similarly, this compound-521 consists of the α5, β2, and γ1 chains. nih.gov This nomenclature allows for a clear and immediate understanding of the subunit composition of any given this compound isoform. researchgate.net

Structural Heterogeneity Among Isoforms

While all this compound isoforms share the basic heterotrimeric structure, there is significant structural heterogeneity among them. nih.gov This heterogeneity arises from the differences in the primary amino acid sequences of the constituent chains and the number and arrangement of their structural domains. nih.gov Some isoforms may have truncated short arms due to the absence of certain N-terminal domains in one or more chains. oup.comresearchgate.net For instance, some chains lack the N-terminal this compound N-terminal (LN) domain, which is crucial for the self-assembly of laminins into a network. researchgate.net This structural variability directly impacts the functional properties of the different this compound isoforms, influencing their ability to interact with other extracellular matrix components and cellular receptors, thereby dictating their specific roles in tissue architecture and cell behavior. nih.govresearchgate.net

Domain Organization and Functional Modules

This compound N-terminal (LN) Domains

Located at the N-terminus of most this compound α, β, and γ chains, the this compound N-terminal (LN) domains are globular structures essential for the self-assembly of this compound molecules into a network. wikipedia.orgresearchgate.net This polymerization process is critical for the formation and integrity of basement membranes. wikipedia.org The LN domains from one α, one β, and one γ chain of different this compound molecules interact to form a stable ternary node, which serves as the fundamental building block of the this compound network. researchgate.netresearchgate.net This interaction is a cooperative process, beginning with the formation of a less stable βγ dimer, which is then stabilized by the binding of an α chain LN domain. researchgate.netportlandpress.com The crystal structure of the LN domain reveals a β-sandwich fold with elaborate loops, resembling the head of a flower attached to the stalk of LE domains. nih.govnih.gov

This compound ChainLN Domain PresencePrimary FunctionStructural Feature
α (most)PresentStabilizes the βγ dimer to form a ternary node for network assembly. researchgate.netportlandpress.comGlobular β-sandwich with elaborate loops. nih.govnih.gov
β (most)PresentForms an initial, unstable dimer with the γ LN domain. researchgate.netportlandpress.comGlobular β-sandwich. nih.gov
γ (most, except γ2)PresentForms an initial, unstable dimer with the β LN domain. researchgate.netportlandpress.comGlobular β-sandwich. nih.gov

This compound Epidermal Growth Factor-like (LE) Repeats

Following the LN domain, each this compound short arm is composed of tandem repeats of this compound Epidermal Growth Factor-like (LE) domains. biologists.comportlandpress.com These are cysteine-rich repeats of about 60 amino acids that form rod-like structures. wikipedia.orgportlandpress.com The number of LE repeats varies among the different this compound chains. wikipedia.org Structurally, the LE domains are stabilized by four disulfide bonds. portlandpress.com These rod-like arrays contribute to the spacing and organization of the this compound network within the basement membrane. wikipedia.org Certain LE domains have specific binding functions; for instance, the seventh LE domain of the γ1 chain contains a high-affinity binding site for nidogen, a protein that links the this compound and collagen IV networks. wikipedia.orgportlandpress.com

This compound Globular (LG) Domains

The C-terminus of the this compound α chain is distinguished by the presence of five tandem this compound Globular (LG) domains, designated LG1 to LG5. nih.govresearchgate.net These domains are absent in the β and γ chains. mdpi.com The LG domains are crucial for the interaction of this compound with cell surface receptors, such as integrins and α-dystroglycan, as well as other extracellular matrix components like perlecan (B1176706) and sulfatides. wikipedia.orgembopress.org The LG1-LG3 module is the primary binding site for integrins, a major class of this compound receptors. mdpi.comportlandpress.comnih.gov The interaction with integrins is critical for cell adhesion, migration, and signaling. nih.govresearchgate.net The LG4-LG5 pair, on the other hand, harbors binding sites for α-dystroglycan, heparin, and sulfatides. nih.govembopress.org Structurally, each LG domain adopts a β-sandwich fold. nih.gov

LG Domain ModulePrimary Binding PartnersKey Functions
LG1-3Integrins (e.g., α3β1, α6β1). mdpi.comportlandpress.comMediates cell adhesion, spreading, and signaling. portlandpress.comresearchgate.net
LG4-5α-dystroglycan, Heparin, Sulfatides, Fibulin-1. nih.govembopress.orgembopress.orgAnchors basement membrane to the cell surface; binds other matrix components. embopress.org

Coiled-Coil Domain Architecture

The long arm of the this compound heterotrimer is formed by the C-terminal regions of the α, β, and γ chains, which assemble into a triple-stranded α-helical coiled-coil structure. acs.orgnih.gov This extended rod-like domain is crucial for the correct assembly and secretion of the this compound trimer. biologists.comnih.gov The specificity of chain recognition and assembly is encoded within the sequences of these coiled-coil domains, ensuring that only the correct α, β, and γ chains associate. nih.gov The assembly process is thought to begin with the formation of a βγ dimer, which is then joined by an α chain to form the stable heterotrimer. nih.govnih.gov This coiled-coil structure also serves to position the C-terminal LG domains of the α chain for optimal interaction with cell surface receptors. biologists.com

Post-Translational Modifications of this compound Chains

As glycoproteins, laminins undergo significant post-translational modifications, most notably glycosylation. scispace.com This process involves the covalent attachment of oligosaccharide chains (glycans) to the polypeptide backbone. scispace.com Glycosylation is not essential for the initial assembly of the this compound subunits into a heterotrimer. nih.gov However, it is crucial for the proper folding, stability, intracellular trafficking, and secretion of the complete this compound molecule. nih.gov Laminins can feature both N-linked and O-linked glycans. researchgate.netnih.gov These carbohydrate moieties can also play a direct role in this compound's biological functions, including its interactions with other molecules and its recognition by cellular receptors.

Other potential post-translational modifications that regulate protein function in general include phosphorylation, ubiquitination, and methylation, which can affect protein stability, localization, and interactions. researchgate.netjackwestin.com

Laminin Assembly and Extracellular Matrix Integration

Intracellular Trimerization and Secretion Pathways

The assembly of a functional laminin molecule begins within the endoplasmic reticulum (ER) of the cell. researchgate.net Laminins are heterotrimers, composed of one α-chain, one β-chain, and one γ-chain that are co-translationally glycosylated with high mannose oligosaccharides. nih.gov The initial and crucial step in their assembly is the formation of a disulfide-linked dimer between the β- and γ-subunits. nih.govresearchgate.net This dimerization is a prerequisite for the subsequent incorporation of the α-subunit, a step that is considered rate-limiting in the formation of the complete heterotrimer. nih.govnih.gov

The βγ-dimer is retained within the cytoplasm, and the incorporation of the α-chain is necessary to trigger the secretion of the complete this compound trimer from the cell. nih.govresearchgate.net While the α-subunit can be secreted independently as a monomer, the β and γ chains require assembly into the trimer for their export. nih.govresearchgate.net Following trimerization in the ER, the complete this compound molecule undergoes terminal glycosylation in the Golgi apparatus before being secreted into the extracellular space. researchgate.netnih.gov

Regulation of this compound Deposition and Patterning

The deposition and patterning of this compound in the extracellular matrix are actively regulated by cells. nih.gov This process is not random; laminins are deposited in diverse and complex patterns that are thought to reflect different functional requirements or stages of matrix formation. nih.govresearchgate.net For example, in non-migrating keratinocytes, the α3 this compound subunit is found in a rosette-like pattern, whereas in alveolar epithelial cells, it appears in fibrillar arrays. researchgate.net

Cell-surface receptors, particularly integrins and dystroglycan, play a pivotal role in regulating this compound deposition. nih.govbiologists.com this compound polymerization is thought to occur while the molecule is bound to these receptors on the cell surface. biologists.comrutgers.edu Integrins, such as α3β1, can modulate the deposition of the this compound-332 matrix. nih.gov This regulation may be mediated through signaling pathways involving Rho GTPases, which are key regulators of the actin cytoskeleton and cell adhesion. nih.gov Dystroglycan is also crucial for the formation of this compound-111-rich matrices. biologists.com Additionally, other molecules like netrin-4 can interact with this compound short arms and promote polymerization. biologists.com

Molecular Interactions with Other Extracellular Matrix Components

The this compound network does not exist in isolation but is integrated with other ECM components to form the complete basement membrane. nih.govnih.gov Laminins interact with proteins like nidogen and heparan sulfate proteoglycans (e.g., perlecan (B1176706) and agrin) which can act as bridges to the collagen IV network. biolamina.comnih.gov

This compound forms specific and crucial associations with type IV collagen, another major structural component of the basement membrane. nih.govwikipedia.org Electron microscopy studies have revealed that this compound binds to type IV collagen at distinct sites. nih.govnih.govresearchwithrutgers.com One interaction site is located approximately 140 nm from the C-terminal noncollagenous (NC1) domain of collagen IV, and another is within the N-terminal region. nih.govresearchwithrutgers.com

Nidogen and Perlecan Interactions

This compound's integration into the basement membrane is critically mediated by its interactions with nidogen and perlecan, which act as crucial bridging molecules. These interactions are vital for the proper assembly and stabilization of the extracellular matrix (ECM).

Nidogens, also known as entactins, are glycoproteins that play a significant role in connecting the this compound and type IV collagen networks, two major constituents of basement membranes. plos.orgbiorxiv.org In vitro studies have demonstrated that nidogen binds with high affinity to both this compound and collagen IV, suggesting its essential role as a linker between these two networks. plos.orgbiorxiv.org Specifically, nidogen-1 and nidogen-2 have been shown to bind to the this compound γ1 chain. nih.gov This interaction has been mapped to a single LE module (γ1III4) on the this compound γ1 chain. nih.gov While initial studies proposed a crucial role for nidogen in basement membrane assembly, studies in organisms like C. elegans and mice have shown that the elimination of nidogen does not completely disrupt organogenesis or viability, suggesting that its role might be tissue-specific. plos.orgbiorxiv.org However, impaired deposition of nidogen has been observed in the absence of a functional this compound-nidogen binding site, indicating the importance of this interaction for nidogen's incorporation into the basement membrane. nih.gov

The interplay between this compound, nidogen, and perlecan is a cornerstone of basement membrane architecture. Nidogen acts as a primary linker between the this compound and collagen IV networks, while perlecan further reinforces this structure by binding to both this compound and the this compound-nidogen complex. These interactions create a stable and organized scaffold that is essential for tissue development and function. plos.orgnih.gov

Other ECM Protein Associations

Beyond its interactions with nidogen and perlecan, this compound associates with a variety of other extracellular matrix (ECM) proteins to form a complex and functional basement membrane. These associations are crucial for cell adhesion, migration, and tissue organization.

Collagen IV: A primary structural component of basement membranes, type IV collagen forms a network that provides tensile strength. nih.gov this compound interacts with type IV collagen, and this interaction is fundamental to the architecture of the basement membrane. nih.gov Rotary shadowing electron microscopy has revealed that this compound can bind to type IV collagen at two distinct sites: one located approximately 140 nm from the C-terminal noncollagenous (NC1) domain and another within the N-terminal region. nih.gov The globular domains of this compound's short arms are involved in this binding. nih.gov While nidogen is a key mediator in linking the this compound and collagen IV networks, direct interactions between this compound and collagen IV also contribute to the stability of the basement membrane. nih.govbiolamina.com

Dystroglycan: this compound serves as a ligand for the cell surface receptor dystroglycan, a key component of the dystrophin-glycoprotein complex (DGC). nih.govrupress.orgreactome.org This interaction is critical for connecting the ECM to the actin cytoskeleton within the cell, particularly in muscle tissue. nih.govplos.org The C-terminal G domain of the this compound α-chain, specifically the this compound G-like (LG) modules, binds to α-dystroglycan. embopress.orgnih.gov This binding is essential for the assembly of the basement membrane on the surface of muscle cells and for maintaining muscle cell viability. nih.gov

Fibronectin: While both are major components of the ECM, the direct interaction between this compound and fibronectin is less pronounced compared to other associations. Some studies have indicated that fibronectin does not bind to this compound with high affinity. pnas.orgpnas.org However, they are often found in close proximity within the ECM and can be part of the same functional matrix.

Sulfated Glycolipids: this compound has been shown to bind specifically to sulfated glycolipids, such as sulfatides. pnas.orgpnas.orgnih.gov This interaction is mediated by the globular end regions of the this compound molecule. pnas.orgnih.gov The binding of this compound to sulfated glycolipids on the cell surface can serve as an anchor, facilitating the assembly of the basement membrane. nih.gov

These interactions highlight the central role of this compound in organizing the ECM. By binding to a diverse array of proteins and cell surface receptors, this compound establishes a highly organized and stable scaffold that is essential for the structural integrity and function of tissues.

Table of Interacting Proteins and their Binding Characteristics with this compound

Interacting MoleculeThis compound Binding Domain/RegionKey Function of InteractionDissociation Constant (Kd)
Nidogen-1γ1 chain (LE module γ1III4)Links this compound and collagen IV networks4-17 nM (for fragment IV-1 to this compound-1-nidogen-1 complex)
PerlecanG domain (α1LG4-5), via nidogenStabilizes basement membrane structureNot specified
Collagen IVGlobular regions of short armsProvides structural integrity to the basement membraneNot specified
α-DystroglycanG domain (LG modules)Connects ECM to the cytoskeletonNot specified
Fibulin-1 and Fibulin-2α2LG1-3 and α2LG4-5Contributes to ECM assembly13-150 nM
SulfatidesGlobular end regionsAnchors this compound to the cell surfaceNot specified

Cellular Interactions and Receptor Biology of Laminin

Laminin-Binding Receptor Families

Cells utilize a variety of receptor families to interact with the surrounding this compound-rich extracellular matrix. These include the integrin family of adhesion receptors, the dystroglycan complex, cell surface proteoglycans known as syndecans, and the Basal Cell Adhesion Molecule/Lutheran (BCAM/Lu). Each of these receptor families exhibits distinct binding specificities for different this compound isoforms and engages in unique signaling pathways to regulate cellular behavior.

Integrins are a major class of heterodimeric transmembrane receptors, composed of non-covalently associated α and β subunits, that play a pivotal role in cell-matrix adhesion. merckmillipore.comnih.gov Several members of the integrin family have been identified as receptors for laminins, including α1β1, α2β1, α3β1, α6β1, α7β1, and α6β4. merckmillipore.com These this compound-binding integrins are crucial for maintaining cell polarity and the architectural integrity of tissues. merckmillipore.com The interaction between laminins and integrins is primarily mediated by the C-terminal region of the this compound heterotrimer, which includes the this compound globular (LG) domains of the α chain. nih.gov

The binding specificity between integrins and laminins is a critical determinant of cellular responses to the extracellular matrix. Different integrin heterodimers exhibit preferential binding to distinct this compound isoforms, a phenomenon dictated by the specific α, β, and γ chain composition of the this compound molecule. This specificity allows for precise regulation of cellular functions in a context-dependent manner. For instance, both this compound-1 (α1β1γ1) and this compound-5 (α3β3γ2) are ligands for the α6β1 integrin, whereas only this compound-5 shows significant affinity for the α3β1 integrin. biologists.com The recognition of this compound isoforms containing the α5 chain, such as this compound-10/11, is mediated by α3β1, α6β1, and α6β4 integrins. biologists.com The α6β1 integrin, in particular, is a specific receptor for the E8 fragment of this compound. nih.govsemanticscholar.org

Integrin ReceptorRecognized this compound Isoform(s)
α1β1This compound-1, this compound-2
α2β1This compound-1, this compound-2
α3β1This compound-5, this compound-10/11
α6β1This compound-1, this compound-5, this compound-10/11
α6β4This compound-5, this compound-10/11
α7β1This compound-2, this compound-4

The adhesive strength of integrin-mediated cell-laminin interactions is dynamically regulated through two primary mechanisms: affinity and avidity modulation. harvard.edunih.gov Affinity refers to the intrinsic binding strength between a single integrin receptor and its this compound ligand. embopress.org This can be modulated by conformational changes in the integrin heterodimer, transitioning from a low-affinity (bent) state to a high-affinity (extended) state upon intracellular signaling cues, a process termed "inside-out signaling". harvard.eduresearchgate.net

The dystroglycan complex is a crucial cell-surface receptor for this compound, particularly in skeletal muscle, where it forms a central component of the dystrophin-glycoprotein complex (DGC). reactome.orgreactome.org Dystroglycan is expressed as a single precursor protein that is post-translationally cleaved into two non-covalently associated subunits: the extracellular α-dystroglycan and the transmembrane β-dystroglycan. frontiersin.org

The highly glycosylated α-dystroglycan subunit is responsible for binding to the this compound globular (LG) domains of specific this compound isoforms. nih.gov In skeletal muscle, α-dystroglycan primarily binds to this compound-211, providing a critical link between the extracellular matrix and the actin cytoskeleton via β-dystroglycan's interaction with dystrophin. reactome.orgnih.gov This connection is essential for maintaining membrane stability and protecting muscle fibers from contraction-induced damage. nih.gov Beyond muscle, α-dystroglycan also interacts with other this compound isoforms, such as this compound-111 in kidney and lung, and this compound-511 in pluripotent stem cells. nih.gov The binding of α-dystroglycan is known to involve the α1, α2, α4, and α5 this compound chains. nih.gov

Syndecans are a family of single-pass transmembrane heparan sulfate proteoglycans that function as coreceptors for a variety of extracellular matrix molecules, including laminins. They modulate cell adhesion and signaling in concert with other receptors like integrins. nih.gov Syndecans, through their heparan sulfate chains, can bind to specific sites within the G domains of this compound α chains. researchgate.net

For instance, syndecan-4 has been shown to bind to the this compound α3 chain-derived peptide, PEP75, which is located in the LG4 module. nih.govnih.gov This interaction can induce the clustering of syndecan-4 and integrin β1, promoting keratinocyte migration. nih.gov Similarly, the this compound α1 chain G domain contains binding sites for syndecan-4. researchgate.net By acting as coreceptors, syndecans can influence the formation of focal adhesions and modulate migratory behavior in response to this compound cues. nih.gov

The Basal Cell Adhesion Molecule (BCAM), also known as the Lutheran blood group glycoprotein (B1211001) (Lu), is a transmembrane glycoprotein belonging to the immunoglobulin superfamily that functions as a specific receptor for this compound isoforms containing the α5 chain. mdpi.comnih.govwikipedia.org This includes this compound-511 and this compound-521. nih.gov The interaction between BCAM/Lu and this compound α5 is implicated in various physiological and pathological processes, including cell adhesion, migration, and the vaso-occlusion observed in sickle cell disease. mdpi.complos.org

BCAM/Lu is expressed on a variety of cell types, including endothelial cells, epithelial cells, and red blood cells. mdpi.com Its binding to this compound α5 contributes to the stable adhesion of cells to the basement membrane. nih.gov The extracellular domain of BCAM/Lu interacts directly with this compound, while its intracellular domain can connect to the cytoskeleton, facilitating signal transduction. mdpi.com

ReceptorThis compound Ligand(s)Key Functions
DystroglycanThis compound-211, this compound-111, this compound-511, Laminins with α1, α2, α4, α5 chainsMembrane stability, cell-matrix linkage, signaling
SyndecansThis compound α1, α3, and α5 chainsCoreceptor function, cell migration, focal adhesion formation
BCAM/LuLaminins with α5 chain (e.g., this compound-511, this compound-521)Cell adhesion, red blood cell adhesion

67 kDa this compound Receptor

The 67 kDa this compound receptor (67LR) is a high-affinity, non-integrin cell-surface receptor that plays a crucial role in the interaction between cells and the extracellular matrix, particularly the basement membrane. nih.govqub.ac.ukresearchgate.netsemanticscholar.org Its expression is correlated with cell adhesion, signaling transduction, and has been notably implicated in the metastatic potential of tumor cells. nih.govqub.ac.ukresearchgate.netnih.gov

The 67LR is believed to be the mature form of a 37 kDa this compound receptor precursor (37LRP), also known as p40 or ribosomal protein SA (RPSA). nih.govresearchgate.netoup.com While the 37LRP is a multifunctional protein found in the cytoplasm and nucleus, where it is associated with the translational machinery and histone binding, the 67LR is primarily located on the plasma membrane. nih.govqub.ac.ukresearchgate.netnih.gov The precise mechanism of conversion from the 37 kDa precursor to the 67 kDa mature receptor is not fully understood but is thought to involve post-translational modifications. nih.govqub.ac.uknih.gov This process may include fatty acid acylation and homo- or hetero-dimerization, potentially with partners like galectin-3. nih.govqub.ac.ukresearchgate.netnih.gov

Structurally, the 67LR is a type II transmembrane protein, meaning its N-terminus is intracellular, and its C-terminus is extracellular. mdpi.com This orientation allows the extracellular domain to interact with this compound in the basement membrane. mdpi.com Beyond its primary role as a this compound receptor, 67LR also functions as a receptor for certain viruses, such as Sindbis and dengue virus, and is involved in the internalization of the cellular prion protein (PrPc). nih.govqub.ac.ukresearchgate.netnih.govembopress.org

Key Properties of the 67 kDa this compound Receptor
PropertyDescriptionReferences
Molecular Mass Approximately 67 kDa nih.govqub.ac.ukresearchgate.net
Precursor 37 kDa this compound Receptor Precursor (37LRP) / Ribosomal Protein SA (RPSA) nih.govresearchgate.netoup.com
Cellular Location Primarily cell surface / plasma membrane mdpi.comembopress.org
Topology Type II transmembrane protein (Intracellular N-terminus, Extracellular C-terminus) mdpi.com
Primary Ligand This compound nih.govqub.ac.ukresearchgate.net
Other Functions Receptor for viruses (e.g., Sindbis, Dengue), involved in prion protein internalization nih.govqub.ac.ukresearchgate.netnih.gov

Molecular Mechanisms of Receptor-Laminin Ligand Recognition

The interaction between this compound and its cellular receptors is a highly specific process crucial for cell adhesion, migration, and signaling. This recognition is mediated by specific domains on both the this compound molecule and the receptor proteins, which include integrins and non-integrin receptors like the 67LR and dystroglycan.

This compound recognition by integrins , the major class of this compound receptors, primarily involves the C-terminal this compound globular (LG) domains of the this compound α chain. mdpi.comnih.gov The binding is cooperative, requiring contributions from all three this compound chains (α, β, and γ). nih.gov Specifically, the LG1-3 domains are crucial for integrin binding. mdpi.com For instance, the interaction between this compound-511 and its receptor α6β1 integrin involves multiple sites. The C-terminal portion of the this compound γ1 chain provides a key interaction point, using two carboxylate anchors to bridge the metal-ion dependent adhesion site (MIDAS) of the integrin β1 subunit and an asparagine residue on the α6 subunit. nih.govresearchgate.net The this compound α5 chain further contributes to the binding affinity and specificity through electrostatic interactions with the β-propeller domain of the integrin α6 subunit. nih.govresearchgate.net

For non-integrin receptors , the binding sites differ. The 67LR binds to a specific pentapeptide sequence, Tyr-Ile-Gly-Ser-Arg (YIGSR), located on the this compound β1 chain. researchgate.net Other binding domains on the 67LR for this compound have been identified, including a palindromic sequence known as peptide G (corresponding to amino acids 161-180) and a region within residues 205-229. mdpi.comnih.govportlandpress.com Dystroglycan, another non-integrin receptor, binds to the LG4 and LG5 domains of the this compound α1 and α2 chains via specific carbohydrate modifications. wikipedia.orgportlandpress.com

This compound and Receptor Binding Sites
Receptor ClassSpecific ReceptorThis compound Binding DomainReceptor Binding Site/DomainReferences
Integrins α1β1, α2β1, α3β1, α6β1, α7β1, etc.LG1-3 domains of the α chainIntegrin headpiece (βI domain) mdpi.comnih.gov
α6β1γ1 chain C-terminus, α5 chainβ1 subunit MIDAS, α6 subunit β-propeller nih.govresearchgate.net
Non-Integrins 67 kDa this compound Receptor (67LR)β1 chain (YIGSR motif)Peptide G (aa 161-180), aa 205-229 researchgate.netmdpi.comnih.gov
DystroglycanLG4-5 domains of α chains (e.g., α1, α2)LARGE glycans wikipedia.orgportlandpress.com

Dynamics of Cell-Laminin Adhesion Complexes

Cell adhesion to this compound is a dynamic process involving the formation, maturation, and disassembly of specialized structures known as adhesion complexes or focal adhesions. plos.orgnih.gov These complexes are not static; they are highly dynamic structures where proteins are constantly being recruited and removed, allowing the cell to respond to its environment, generate forces, and migrate. youtube.com

The process begins with the formation of nascent adhesions . When integrins on the cell surface bind to this compound, they cluster together, independent of force, to form these initial, small adhesion sites. plos.org These nascent adhesions are typically found at the leading edge of migrating cells within structures like lamellipodia. mdpi.com

Following their formation, nascent adhesions can either disassemble or mature into larger, more stable focal adhesions . This maturation is a force-dependent process. plos.orgnih.gov As the cell's actin cytoskeleton connects to the clustered integrins (via adaptor proteins like talin and vinculin) and generates contractile forces, the adhesions grow in size and strength. plos.orgrsc.org This process is crucial for establishing strong cell-matrix anchorage. nih.gov

The disassembly of focal adhesions is equally important, particularly for cell migration, as it allows for the detachment of the cell's trailing edge. nus.edu.sg Disassembly can occur at the cell rear in migrating cells or at the base of protrusions during turnover. nus.edu.sg This process is regulated by several factors, including tyrosine phosphorylation events and the action of microtubules, which can target focal adhesions to promote their breakdown. nus.edu.sg The disassembly process involves the release of integrins and other adhesion components, which can then be recycled to form new adhesions at the cell's leading edge. nus.edu.sg

Stages of Cell-Laminin Adhesion Complex Dynamics
StageKey CharacteristicsPrimary LocationKey Proteins InvolvedReferences
1. Nascent Adhesion Formation Initial, small integrin clusters; force-independent.Cell periphery, lamellipodiaIntegrins, Talin plos.orgmdpi.com
2. Maturation to Focal Adhesion Force-dependent growth in size and stability; connection to actin stress fibers.Throughout the cell body, often elongatedIntegrins, Talin, Vinculin, Actin plos.orgnih.gov
3. Disassembly Breakdown of the complex; allows for cell detachment and receptor recycling.Trailing edge of migrating cellsTyrosine kinases, Microtubules nus.edu.sg

Intracellular Signaling Cascades Mediated by Laminin

Receptor-Associated Kinase Activation

The initiation of laminin-induced signaling is often dependent on the activation of receptor-associated kinases. A key example is the involvement of Src family kinases. Following the binding of this compound to the dystroglycan complex, Src family kinases are recruited. nih.gov This recruitment is a critical step that initiates downstream signaling. Specific inhibitors of Src family kinases, such as PP2 and SU6656, have been shown to decrease the activation of downstream effectors like Rac1 in this compound-treated myoblasts and myotubes, highlighting the essential role of these kinases in propagating the this compound signal. nih.gov This initial kinase activation at the receptor level serves as a crucial node for the subsequent activation of multiple signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to transducing extracellular signals into cellular responses. aacrjournals.org this compound can modulate the activity of the three major MAPK subgroups: Extracellular Signal-Regulated Kinases (ERKs), c-Jun NH2-terminal Kinases (JNKs), and p38 MAPKs. aacrjournals.org The cellular context and the specific this compound isoform and receptor involved often determine the nature of the response, which can range from activation to dephosphorylation of these kinases. aacrjournals.org

The ERK pathway is predominantly associated with cell proliferation, survival, and differentiation. aacrjournals.org Adhesion to this compound-5 has been demonstrated to activate ERK within 30 minutes in human mesenchymal stem cells, an event mediated by the α3β1 integrin. nih.gov This activation leads to the phosphorylation of the Runx2 transcription factor and promotes osteogenic differentiation. nih.gov Similarly, the ligation of the α6β4 integrin by this compound-5 in primary human keratinocytes leads to the activation of the Ras-Erk signaling pathway, which is crucial for controlling keratinocyte proliferation. embopress.orgmolbiolcell.org The activation of ERK can be detected as early as 5 minutes after plating cells on a this compound-5 substrate. embopress.org However, in other contexts, such as in human melanoma cells, soluble this compound-1 has been found to induce a temporary dephosphorylation and inactivation of ERK. aacrjournals.org

Table 1: Research Findings on this compound-Mediated ERK Pathway Activation

Cell Type This compound Isoform Receptor Outcome Reference
Human Mesenchymal Stem Cells This compound-5 α3β1 Integrin ERK activation, osteogenic differentiation nih.gov
Primary Human Keratinocytes This compound-5 α6β4 Integrin ERK activation, cell cycle progression embopress.org
Human Melanoma Cells This compound-1 67kDa this compound Receptor ERK dephosphorylation (inactivation) aacrjournals.org
Hepatocytes This compound Integrin α6β1/α6β4 ERK activation, Mallory body formation nih.gov

c-Jun NH2-terminal Kinase (JNK)

The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is typically activated by environmental stress and inflammatory cytokines. aacrjournals.org this compound binding to dystroglycan can initiate a signaling cascade through Src family kinases, leading to the activation of Rac1 and subsequently JNKp46. nih.gov This pathway ultimately results in the phosphorylation of c-jun, a component of the AP-1 transcription factor. nih.gov The activation of JNK by this compound is dependent on the activation of the small GTPases Rac and Cdc42. researchgate.net Conversely, similar to ERK, studies in human melanoma cells have shown that exogenous this compound-1 can lead to the dephosphorylation of JNK. aacrjournals.org

The p38 MAPK pathway is also activated in response to stress and inflammatory stimuli. aacrjournals.org this compound signaling has been shown to influence this pathway, although the effects can be complex. In some cellular systems, this compound interaction can lead to the activation of p38 MAPK. For instance, upregulation of this compound α4 has been linked to the activation of the p38 MAPK signaling pathway in the context of cell senescence. researchgate.net However, in human melanoma cells, treatment with this compound-1 resulted in a decrease in the phosphorylated, active form of p38. aacrjournals.org This suggests that the regulation of p38 by this compound is highly context-dependent.

Table 2: Summary of this compound's Effect on MAPK Pathways

MAPK Pathway Activating Mechanisms Inhibitory Mechanisms (Dephosphorylation) Key Mediators Reference
ERK Adhesion to this compound-5 via α3β1 and α6β4 integrins Soluble this compound-1 treatment in melanoma cells Ras, Shc aacrjournals.orgnih.govembopress.org
JNK This compound binding to dystroglycan Soluble this compound-1 treatment in melanoma cells Src, Rac1, Cdc42 nih.govaacrjournals.orgnih.gov
p38 MAPK Upregulation of this compound α4 in cell senescence Soluble this compound-1 treatment in melanoma cells Not fully elucidated aacrjournals.orgresearchgate.net

Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Disruption of the interaction between this compound and α-dystroglycan has been shown to induce apoptosis in muscle cells by perturbing the PI3K/AKT pathway. nih.gov This disruption leads to decreased phosphorylation of AKT and its downstream target, GSK-3β. nih.gov Conversely, activation of this pathway by this compound promotes cell survival. For example, this compound α5 has been found to modulate fibroblast proliferation in epidural fibrosis through the PI3K/AKT/mTOR signaling pathway. spandidos-publications.com Knockdown of this compound α5 reduces the activation of this pathway, while its overexpression promotes it. spandidos-publications.comresearchgate.net In mammary epithelial cells, this compound-1 regulates the localization and activity of PI3K, which is required for sustained STAT5 activation and milk protein expression. nih.gov

Rho Family GTPases (Cdc42, Rac, Rho)

The Rho family of small GTPases, including Cdc42, Rac, and Rho, are key regulators of the actin cytoskeleton and are involved in controlling cell shape, migration, and adhesion. youtube.comnih.gov this compound signaling can differentially regulate the activity of these GTPases to influence cellular behavior. nih.gov For instance, adhesion of squamous cell carcinoma cells to this compound-5 substrates leads to a rapid and sustained activation of Rac1 and Cdc42, while the activity of RhoA is decreased. researchgate.net This differential regulation is significant for cell migration. The activation of Rac1 upon this compound binding to dystroglycan is a key event in the signaling cascade that leads to JNK activation. nih.govresearchgate.net The interplay between different integrin receptors and this compound can fine-tune the activity of Rho GTPases; for example, adhesion via α3β1 integrin to this compound-332 results in increased Rac1 activity, which can indirectly inhibit RhoA. researchgate.net

Other this compound-Modulated Signaling Components (e.g., Fyn, Phospholipase D)

Beyond the well-established signaling pathways, this compound orchestrates cellular responses by modulating a diverse array of other signaling molecules. Among these are the non-receptor tyrosine kinase Fyn and the lipid-modifying enzyme Phospholipase D (PLD), which play critical roles in this compound-mediated cellular processes ranging from development to disease.

Fyn Kinase

Fyn, a member of the Src family of proto-oncogene tyrosine kinases, is a key transducer of signals originating from this compound-receptor interactions. In the central nervous system, this compound is crucial for the development of oligodendrocytes, the cells responsible for myelination. Research has shown that this compound substrates promote the transition of oligodendrocyte progenitors into mature oligodendrocytes by activating Fyn kinase. nih.gov In this compound-deficient environments, Fyn repression is increased, leading to a delay in oligodendrocyte maturation. nih.gov This signaling axis is vital for normal brain development and myelination. nih.gov

Further evidence for Fyn's role in this compound signaling comes from studies on the neuromuscular junction. This compound is involved in the clustering of acetylcholine receptors (AChRs), a critical step in the formation of synapses. This process requires the activity of both Src and Fyn kinases to stabilize the this compound-induced receptor clusters. nih.gov In human induced pluripotent stem cells (hiPSCs), the this compound-511 isoform specifically promotes cell survival through a pathway involving α6β1 integrin, Fyn, and the downstream effectors RhoA and ROCK. nih.gov

This compound Isoform/ContextCell TypeReceptor/MediatorRole of Fyn KinaseCellular Outcome
This compound-α2 (this compound-211)Oligodendrocyte ProgenitorsNot specifiedActivation of FynPromotes differentiation into mature oligodendrocytes nih.gov
This compound-1 (this compound-111)MyotubesNot specifiedStabilization of receptor clustersMaintains acetylcholine receptor (AChR) clusters nih.gov
This compound-511Human Induced Pluripotent Stem Cells (hiPSCs)α6β1 IntegrinActivation of Fyn-RhoA-ROCK pathwayEnhances cell survival nih.gov

Phospholipase D (PLD)

This compound signaling also involves the activation of Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to generate the signaling molecule phosphatidic acid (PA). nih.govresearchgate.net This pathway is particularly significant in the context of cancer metastasis. The interaction of metastatic tumor cells with this compound in the basement membrane can trigger a time- and dose-dependent activation of PLD. nih.gov

The resulting production of PA is a key step in a signal transduction cascade that leads to the increased production and secretion of Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. nih.gov MMP-2 is an enzyme that degrades type IV collagen, a major component of the basement membrane, thereby facilitating tumor cell invasion. nih.govaacrjournals.org Studies have shown that inhibiting PLD activity attenuates the this compound-induced production of MMP-2. nih.gov Conversely, direct application of PA can mimic the effect of this compound, inducing MMP-2 expression in metastatic cells but not in their normal counterparts. nih.gov This highlights the this compound-PLD-PA-MMP-2 axis as a critical pathway in promoting the invasive phenotype of cancer cells. nih.govnih.gov

StimulusCell TypeSignaling Enzyme ActivatedSecond Messenger ProducedDownstream Effector InducedPathological Outcome
This compoundMetastatic Tumor CellsPhospholipase D (PLD)Phosphatidic Acid (PA)Matrix Metalloproteinase-2 (MMP-2)Enhanced tumor cell invasion nih.gov

This compound-Induced Regulation of Nuclear Protein Localization and Gene Expression

The influence of this compound extends beyond the cell membrane and cytoplasm, reaching into the nucleus to regulate fundamental processes such as protein localization and gene expression. This nuclear signaling is critical for directing cell fate, differentiation, and tissue-specific functions.

Regulation of Nuclear Protein Localization

This compound can dictate the subcellular location of proteins, thereby controlling their activity. A clear example is the regulation of nucleolin in intestinal epithelial cells. When these cells are cultured on this compound-coated surfaces, nucleolin, a protein involved in ribosome biogenesis and cell proliferation, is efficiently translocated from the cytoplasm into the nucleus. nih.gov In the absence of this compound, nucleolin remains predominantly in the cytoplasm. nih.gov This this compound-dependent nuclear localization of nucleolin is suggested to be an early signal that promotes cell proliferation. nih.gov

Furthermore, this compound signaling can influence the architecture and composition of the nucleus itself. In breast epithelial cells, this compound-111 has been shown to regulate the levels of nuclear actin. sciencedaily.com By decreasing nuclear actin, this compound-111 helps to establish and maintain a state of quiescence, or cellular inactivity, which is characteristic of healthy tissue. sciencedaily.com In cancer, where this compound architecture is disrupted, nuclear actin levels can rise, contributing to uncontrolled proliferation. sciencedaily.com this compound-binding integrins also participate in this level of regulation; their absence can lead to increased activity of the transcription factor NF-κB and subsequent nuclear accumulation of its targets, Snail and Slug, which promote an epithelial-to-mesenchymal transition. nih.gov

Nuclear ProteinCell TypeEffect of this compoundAssociated Cellular Process
NucleolinRat Intestinal Epithelial CellsPromotes translocation from cytoplasm to nucleus nih.govCell Proliferation nih.gov
ActinBreast Epithelial CellsDecreases levels within the nucleus sciencedaily.comCell Quiescence sciencedaily.com
Snail/Slug (via NF-κB)Kidney Collecting Duct CellsIntegrin-laminin binding suppresses nuclear localization nih.govMaintenance of Epithelial Polarity nih.gov

Regulation of Gene Expression

A primary outcome of this compound-initiated signaling is the modulation of gene expression, which underlies its profound effects on cell behavior. This compound can direct tissue-specific gene expression, a cornerstone of functional differentiation. In mammary epithelial cells, for instance, this compound is required, along with lactogenic hormones, to activate the transcription of the β-casein gene, a key milk protein. nih.gov This demonstrates that the extracellular matrix provides specific instructive cues that are essential for cellular function. nih.gov

This compound isoforms can trigger specific developmental programs by activating key transcription factors. This compound-5 (this compound-332) has been found to induce osteogenic (bone-forming) differentiation in human mesenchymal stem cells. nih.gov Adhesion to this compound-5 activates the extracellular signal-related kinase (ERK) pathway, which in turn leads to the phosphorylation of the osteogenic transcription factor Runx2, subsequently increasing the expression of bone-specific marker genes. nih.gov

The expression of this compound itself is also tightly regulated. During early embryonic development, the expression of transcription factors such as COUP-TF I and II is upregulated just before the expression of this compound genes, indicating their role in initiating basement membrane formation. nih.govliverpool.ac.uk In the context of wound healing, the Hypoxia-Inducible Factor 1 (HIF1) transcription factor directly regulates the expression of this compound-332 in keratinocytes, promoting the cell migration necessary for re-epithelialization. biologists.com

This compound IsoformCell TypeKey Transcription Factor/PathwayTarget Gene(s)Functional Outcome
This compound-111Mammary Epithelial CellsEnhancer element activationβ-caseinFunctional differentiation (milk production) nih.gov
This compound-332 (this compound-5)Human Mesenchymal Stem CellsERK pathway, Runx2Osteogenic marker genesOsteogenic differentiation nih.gov
Not specified (Wound healing context)KeratinocytesHIF1This compound-332 (LAMA3, LAMB3, LAMC2)Promotes cell migration biologists.com
Not specified (Embryonic development)Primitive Endoderm CellsCOUP-TF I and IIThis compound β1 and γ1 (LAMB1, LAMC1)Basement membrane formation nih.govliverpool.ac.uk

Biological Functions and Tissue Specific Roles of Laminin Isoforms

Role in Cell Adhesion and Migration Processes

Laminins, a major family of glycoproteins in the extracellular matrix (ECM), are fundamental to the structural integrity and signaling pathways of basement membranes. researchgate.netbiologists.com Their heterotrimeric structure, consisting of α, β, and γ chains, gives rise to at least 16 distinct isoforms in mammals, each with tissue- and cell-type-specific expression patterns. biologists.comnih.govbiolamina.com These isoforms play a critical role in modulating cellular behaviors such as adhesion and migration through interactions with cell surface receptors, primarily integrins. biologists.comoup.com

Directed Cell Migration Guidance

This compound isoforms are key regulators of directed cell migration, a process essential for development, immune response, and tissue repair. researchgate.netbiologists.com The specific this compound isoform present in the ECM provides cues that guide cells along defined paths. This guidance is mediated by the interaction of specific domains on the this compound α-chain with cellular receptors like integrins, which triggers intracellular signaling cascades that orchestrate the mechanics of cell movement. oup.com

Different this compound isoforms exhibit distinct capacities to promote cell migration. For instance, in the context of the immune system, this compound-511 (α5β1γ1) has been identified as the most potent isoform for promoting the adhesion and migration of human blood lymphocytes. oup.comnih.gov Lymphocytes utilize the α6β1 integrin as their primary receptor for this compound-511. nih.gov Other isoforms, such as this compound-332 (α3β2γ2) and this compound-411 (α4β1γ1), also support lymphocyte migration, but to a lesser extent. oup.comnih.gov

In the hematopoietic system, this compound isoforms create adhesive pathways that influence the movement of bone marrow progenitor cells. nih.govashpublications.org this compound-10/11 (a mix of α5β1γ1 and α5β2γ1) is highly adhesive for various hematopoietic stem and progenitor cells, promoting their migration in response to signaling molecules like stromal-derived factor-1α (SDF-1α). nih.govashpublications.org This interaction is largely mediated by the α6β1 integrin. ashpublications.org The dynamic balance between this compound and its integrin receptors is crucial for regulating the onset and speed of collective cell migration. nih.gov

This compound IsoformCell TypePrimary ReceptorFunctionReference
This compound-511 (α5β1γ1)Blood Lymphocytesα6β1 IntegrinPromotes strong adhesion and migration oup.comnih.gov
This compound-332 (α3β2γ2)Blood LymphocytesNot specifiedPromotes adhesion and migration (less than LM-511) oup.comnih.gov
This compound-411 (α4β1γ1)Blood Lymphocytesα6β1 IntegrinPromotes adhesion and migration (less than LM-511) oup.comnih.gov
This compound-10/11 (α5β1γ1/α5β2γ1)CD34+ Hematopoietic Progenitorsα6β1 IntegrinFacilitates SDF-1α-stimulated transmigration nih.govashpublications.org
This compound-8 (α4β1γ1)CD34+ Hematopoietic Progenitorsα6β1 IntegrinFacilitates SDF-1α-stimulated transmigration (less than LM-10/11) nih.govashpublications.org

Influence on Tissue Morphogenesis

Tissue morphogenesis, the process by which cells organize into tissues and organs, is profoundly influenced by laminins. wustl.eduannualreviews.org From early embryonic development through organogenesis, laminins are essential for establishing and maintaining tissue architecture. wustl.eduannualreviews.orgnih.gov They contribute to this process by inducing and maintaining cell polarity, forming barriers between different tissue compartments, and organizing cells into distinct structures. wustl.eduannualreviews.orgnih.gov

The role of laminins in morphogenesis is evident in their contribution to the formation of basement membranes, which provide structural support and signaling cues to overlying cells. biologists.com For example, during the development of the egg in Drosophila, this compound is essential for proper egg shape and the maintenance of anterior-posterior axis alignment. nih.gov Depletion of this compound affects the biophysical properties of the basement membrane, leading to misorientation of the developing follicle. nih.gov

In vertebrates, genetic studies have revealed the critical functions of various this compound subunits in the development of numerous organs. wustl.eduannualreviews.org The specific composition of this compound isoforms within a basement membrane dictates its properties and its influence on the surrounding cells, thereby guiding the intricate process of tissue formation. biologists.comwustl.edu

Regulation of Cell Proliferation and Survival

Laminins are not merely structural scaffolds; they are active signaling molecules that regulate fundamental cellular processes, including proliferation and survival. aacrjournals.orgecmjournal.org By interacting with cell surface receptors, laminins trigger intracellular pathways that promote cell cycle progression and protect cells from apoptosis (programmed cell death). aacrjournals.orgnih.gov

Different this compound isoforms can have varied effects on cell proliferation. For instance, this compound-211 (α2β1γ1) has been shown to significantly increase the proliferation of conjunctival epithelial cells compared to other isoforms like this compound-111 (α1β1γ1) or this compound-511 (α5β1γ1). nih.gov This proliferative signal is mediated through the activation of the Erk signaling pathway, which is a key regulator of cell growth. nih.gov Cues from laminins are known to modulate several cellular functions that are often deregulated in carcinomas, including cell proliferation and responsiveness to soluble factors. aacrjournals.org

Laminins also play a crucial role in cell survival by protecting adherent cells from a specific type of apoptosis called anoikis, which is induced by cell detachment. wustl.eduannualreviews.orgnih.gov This survival function is essential for maintaining tissue integrity. wustl.eduannualreviews.org In the context of cancer, the loss of proper this compound anchoring on the cell surface can lead to enhanced cell proliferation and tumor growth, highlighting the importance of this compound-mediated signaling in controlling cell growth. aacrjournals.org The interaction between this compound and its receptors, such as integrins and dystroglycan, is critical for sustaining the survival of certain cell types, like the epiblast during early embryonic development. nih.gov

Influence on Cell Differentiation and Phenotype Stability

Laminins are pivotal in directing cell differentiation and maintaining the specialized characteristics, or phenotype, of mature cells. researchgate.netnih.gov The specific this compound isoform present in a cell's microenvironment can provide instructional cues that guide its developmental fate. nih.govmendeley.com

Support of Stem Cell Niche Microenvironments

Stem cell niches are specialized microenvironments that regulate stem cell behavior, maintaining a balance between self-renewal and differentiation. nih.govnih.gov Laminins are a critical component of the extracellular matrix within these niches. biolamina.comnih.govnih.gov They provide both structural support and essential biochemical signals that help maintain the undifferentiated state of stem cells and regulate their fate decisions. biolamina.comnih.gov

For example, this compound is a key component of the ECM niche for trophoblast stem cells (TSCs) in the placenta. nih.gov In this niche, this compound is the primary integrin ligand available, and it promotes TSC adhesion and proliferation, thereby supporting the maintenance of the stem cell population in vivo. nih.gov Similarly, in the neural stem cell niche, laminins are among the most important ECM proteins, influencing cell function and fate. researchgate.netnih.gov

Specific this compound isoforms have been identified as being particularly effective at supporting pluripotent stem cells. This compound-511 and this compound-521 (α5β2γ1) are known to promote the expansion of embryonic stem cells (ESCs) in a pluripotent state. nih.govmendeley.com The ability of laminins to create a defined and supportive microenvironment is crucial for both in vivo tissue homeostasis and for in vitro applications in regenerative medicine. nih.govbiolamina.com

This compound IsoformStem Cell TypeFunction in NicheReference
This compound (general)Trophoblast Stem Cells (TSCs)Forms the in vivo ECM niche, promoting adhesion and proliferation. nih.gov
This compound-511 (α5β1γ1)Pluripotent Embryonic Stem Cells (ESCs)Promotes clonal derivation and expansion. nih.govmendeley.com
This compound-521 (α5β2γ1)Pluripotent Embryonic Stem Cells (ESCs)Promotes clonal derivation and expansion. nih.govmendeley.com
This compound α5 chainHuman Bone Marrow Progenitor CellsServes as an adhesion substrate. mdpi.com
This compound (general)Neural Stem Cells (NSCs)Modulates neurogenesis, cell function, and fate. researchgate.netnih.gov

Organ-Specific Cell Differentiation Processes

Beyond maintaining stemness, specific this compound isoforms are instrumental in guiding the differentiation of stem and progenitor cells into various specialized cell types required for organ formation and function. nih.gov This process is highly specific, with different laminins promoting distinct differentiation pathways. mendeley.com

For instance, laminins are used to create chemically defined and xeno-free culture systems for the directed differentiation of pluripotent stem cells into a variety of clinically relevant cell types. nih.govmendeley.com These include:

Cardiac Muscle Fibers: Specific this compound matrices can support the efficient differentiation of ESCs into functional cardiomyocytes. nih.govnih.gov this compound promotes this differentiation by activating the integrin/FAK/PI3K pathway. nih.gov

Retinal Pigmented Epithelial (RPE) Cells and Photoreceptors: The use of particular this compound isoforms is critical in protocols for generating retinal cells from stem cells. nih.govmendeley.com

Dopamine Neurons: this compound-based culture systems are effective in directing the differentiation of stem cells into dopamine-producing neurons, which are relevant for studying and potentially treating Parkinson's disease. nih.govmendeley.com

Skin Keratinocytes: Specific laminins are used to support the growth and differentiation of keratinocytes for skin regeneration applications. nih.govmendeley.com

Mammary Epithelial Cells: In the mammary gland, this compound-111 is a key ECM component that, along with lactogenic hormones, is required to induce the expression of milk proteins like β-casein, a hallmark of functional differentiation. embopress.org The biochemical signals from this compound, combined with the mechanical properties of the ECM, are crucial for maintaining this differentiated state. embopress.org

These examples underscore the instructive role of this compound isoforms in orchestrating complex developmental programs and ensuring the proper function of specialized tissues and organs. nih.govembopress.org

Roles in Developmental Biology

Laminins, a family of extracellular matrix glycoproteins, are fundamental to the structural scaffolding of virtually every tissue in an organism. wikipedia.org Their role in developmental biology is profound, influencing processes from the earliest stages of embryonic development to the intricate formation of complex organs. annualreviews.orgresearchgate.net

This compound Functions in Embryogenesis and Organogenesis

During embryogenesis, laminins are critically involved in tissue morphogenesis, a process that begins around embryonic implantation and continues through organogenesis into the postnatal period. annualreviews.orgnih.govproquest.com They are essential for inducing and maintaining cell polarity, establishing barriers between different tissue compartments, organizing cells into tissues, and protecting cells from anoikis (detachment-induced cell death). annualreviews.orgnih.gov

The expression of different this compound isoforms is tightly regulated, both spatially and temporally, throughout development. For instance, this compound-111 is widely expressed during early embryogenesis, playing a crucial role in the initial formation of basement membranes. nih.govportlandpress.com As development progresses, the composition of laminins within the basement membranes of specific tissues changes, reflecting the evolving functional requirements of the developing organs. nih.gov The this compound α5 chain, a component of this compound-511 and this compound-521, is particularly vital. Its absence in mice is embryonically lethal, demonstrating its indispensable role in processes such as placental vascularization. proquest.comnih.gov

Laminins exert their influence on development by interacting with cell surface receptors, primarily integrins and dystroglycan. researchgate.net These interactions trigger intracellular signaling pathways that modulate key cellular behaviors, including adhesion, migration, proliferation, and differentiation, all of which are fundamental to the formation of tissues and organs. wikipedia.orgnih.gov

Developmental Roles in Specific Tissues (e.g., Tooth, Heart, Neural Tissues)

The importance of laminins is further highlighted by their specific roles in the development of various organs.

Tooth Development: The development of teeth is a complex process involving reciprocal interactions between the oral epithelium and the underlying mesenchyme. mdpi.com Laminins are key components of the basement membrane that separates these two tissues and are instrumental in guiding tooth morphogenesis. mdpi.comnih.gov Specific this compound isoforms, such as this compound-111 and this compound-511, are the primary isoforms found in the basement membranes along the inner and outer enamel epithelium before the secretory stage. mdpi.comnih.gov this compound-332 is also detected in the extracellular matrix of the apical loop. nih.gov Furthermore, this compound-3A32 is found along the secretory surface of ameloblasts, which are responsible for enamel formation. mdpi.comnih.gov These distinct localization patterns suggest that different this compound isoforms have multifaceted functions throughout the different stages of tooth development, from guiding epithelial-mesenchymal interactions to directing enamel formation. mdpi.comnih.gov

Heart Development: Laminins are essential for the proper morphogenesis of the heart. nih.gov In Drosophila embryos, the absence of a functional this compound A chain leads to a "broken" heart phenotype, characterized by the dissociation of pericardial cells. nih.gov While not required for the initial stages of mesoderm patterning, this compound is crucial for the later organization of cardiac cells into a functional organ, primarily by providing structural support. nih.gov In mammals, the expression of this compound isoforms is also developmentally regulated. The this compound α2 chain, for example, shows increased expression during the rapid growth phase of cardiomyocytes. oup.com Different this compound isoforms are expressed in distinct regions and at different developmental stages of the heart. portlandpress.com For instance, this compound-111 is the most prevalent isoform during embryonic development. portlandpress.com

Neural Tissues: In the developing nervous system, laminins play a multitude of roles. royalsocietypublishing.org They are major components of the basement membrane and are involved in regulating the proliferation and differentiation of neural progenitor cells. royalsocietypublishing.org For example, this compound-1 has been shown to promote the differentiation of neuroepithelial cells into neurons. royalsocietypublishing.org Laminins also provide a substrate for the growth and guidance of nerve axons. wikipedia.org this compound-111, in particular, lays down a path for developing retinal ganglion cells to follow. wikipedia.org The expression of various this compound chains is detected during neural tube formation. royalsocietypublishing.org Furthermore, laminins can influence how neuronal growth cones respond to other guidance cues, thereby playing a complex role in the precise wiring of the nervous system. wikipedia.org

This compound in Tissue Homeostasis and Repair Mechanisms

Laminins are not only crucial for development but also play a vital role in maintaining the structure and function of adult tissues (homeostasis) and in the processes of tissue repair following injury. nih.govnih.gov

Contributions to Wound Healing Processes

Laminins are key players in the wound healing cascade, particularly in the processes of re-epithelialization and angiogenesis (the formation of new blood vessels). nih.govnih.gov Following an injury, the expression of specific laminins increases at the wound margins, where they are deposited to form a substrate that facilitates these repair processes. nih.govslideshare.net

During re-epithelialization, laminins provide a scaffold for keratinocytes to migrate across the wound bed and re-establish an intact epithelial barrier. nih.gov this compound-332 (formerly known as this compound-5) is a major this compound component involved in this process, along with this compound-511 and this compound-311. nih.gov These laminins interact with receptors on epithelial cells, such as integrins, to regulate their migratory behavior. nih.govslideshare.net

In angiogenesis, laminins are critical for the growth and maturation of new blood vessels, which are essential for supplying nutrients and oxygen to the healing tissue. nih.gov this compound-derived peptides have been shown to mimic some of the functions of intact laminins and can promote wound healing by enhancing re-epithelialization and angiogenesis. nih.govslideshare.net These peptides have also been found to decrease inflammation and granulation tissue formation. nih.govnih.gov

Functions in Specific Tissues (e.g., Skeletal Muscle, Peripheral Nerve, Vascular System, Intestine, Metabolic Tissues)

The role of laminins in tissue homeostasis and repair is also evident in various specific tissues.

Skeletal Muscle: In skeletal muscle, laminins are major components of the basement membrane that surrounds each muscle fiber. nih.govlu.se this compound-211 is the most abundant isoform in adult skeletal muscle and is crucial for normal muscle function. nih.govbiolamina.com It provides a critical link between the muscle fiber's cytoskeleton and the extracellular matrix, which is essential for force transmission and for withstanding the stress of muscle contractions. nih.govlu.se Mutations in the gene encoding the this compound α2 chain cause a form of congenital muscular dystrophy, highlighting the importance of this compound in maintaining muscle integrity. wikipedia.orgbiolamina.com Following muscle injury, remodeling of the basement membrane, including the deposition of this compound-α1, is crucial for the activity of muscle stem cells (satellite cells) and for effective muscle regeneration. nih.gov

Peripheral Nerve: Following injury to peripheral nerves, laminins play a significant role in promoting nerve regeneration. They are a major component of the basal lamina of Schwann cells, which are the main glial cells of the peripheral nervous system. After a nerve is damaged, Schwann cells form bands of Büngner, which are cellular cords that guide the regrowth of axons. The laminins within the basal lamina of these bands provide a permissive substrate for axonal regeneration.

Vascular System: In the vascular system, laminins are key components of the basement membranes of endothelial cells and vascular smooth muscle cells. nih.govbiolamina.com The main this compound isoforms found in the vessel wall are those containing the α4 and α5 chains (this compound-411 and this compound-511), with the α2 chain also present in larger vessels. nih.govlu.se These laminins contribute to the structural integrity and functional homeostasis of blood vessels. nih.gov They are also involved in angiogenesis, the process of new blood vessel formation, which is crucial for both development and tissue repair. lu.se

Intestine: In the intestine, the basement membrane, rich in laminins, separates the intestinal epithelium from the underlying lamina propria. This this compound-rich matrix is essential for maintaining the integrity of the intestinal barrier and for regulating the proliferation and differentiation of intestinal epithelial stem cells, which are responsible for the constant renewal of the intestinal lining.

Metabolic Tissues: Laminins are also important in the function of metabolic tissues such as the pancreas, adipose tissue, and liver. latrobe.edu.aunih.gov In these tissues, this compound isoforms are expressed in specific patterns, suggesting they have distinct roles in the development and function of different metabolic cell types. latrobe.edu.aunih.gov For example, in the pancreas, laminins are thought to promote insulin secretion and the proliferation of beta-cells. latrobe.edu.au In adipose tissue, laminins may regulate energy expenditure and insulin sensitivity. latrobe.edu.auresearchgate.net Altered this compound expression has been observed in metabolic disorders like insulin resistance and obesity. latrobe.edu.au

Modulation of Immune System Cell Behavior

Laminins, as major components of basement membranes, are strategically positioned to interact with and influence the behavior of immune cells. nih.govnih.gov While providing a structural barrier, laminins also actively modulate immune cell migration and function. nih.govnih.gov

Most leukocytes (immune cells) express specific receptors for laminins, enabling them to interact with the basement membrane during their migration from the bloodstream into tissues. nih.gov This interaction is not merely for adhesion; it also initiates signaling pathways within the immune cells that can affect their proliferation, activation, and survival. nih.gov

Different this compound isoforms can have distinct effects on immune cells. For example, this compound-411 and this compound-511 have been shown to modulate the migration and function of leukocytes. nih.gov The expression of laminins can also be differentially regulated in conditions of immunity versus tolerance, suggesting that laminins can help to direct the nature of an immune response in a tissue-specific and context-dependent manner. nih.govnih.gov This crosstalk between laminins and immune cells is crucial for both normal immune surveillance and the response to inflammation and infection. nih.gov

Table of this compound Isoforms and Their Functions

This compound IsoformKey Functions
This compound-111 Widely expressed in early embryogenesis, crucial for initial basement membrane formation, promotes differentiation of some neural progenitors, provides a guidance path for developing axons. wikipedia.orgnih.govportlandpress.com
This compound-211 Most abundant isoform in adult skeletal muscle, essential for muscle fiber integrity and force transmission. nih.govbiolamina.com
This compound-332 A major component in the re-epithelialization process during wound healing, facilitating keratinocyte migration. nih.gov
This compound-411 Found in the vascular system, modulates the migration and function of leukocytes. nih.govnih.gov
This compound-511 Involved in embryogenesis, tooth development, and wound healing. nih.govnih.govnih.gov

Neurite Outgrowth and Nervous System Development

Laminins, a major family of extracellular matrix glycoproteins, are integral to the development and function of the nervous system. They play a critical role in a wide array of processes, including promoting the outgrowth of neurites, guiding developing axons to their targets, facilitating neuronal migration, and orchestrating the formation of synapses. The diverse functions of laminins are mediated by the expression of various this compound isoforms, each with a specific spatial and temporal distribution within the developing nervous system and a distinct set of cellular receptors.

Laminins are heterotrimeric proteins composed of α, β, and γ chains. royalsocietypublishing.org To date, five α chains, four β chains, and three γ chains have been identified in mammals, which can theoretically assemble into over 60 different isoforms. nih.gov These isoforms are designated by a numerical nomenclature reflecting their chain composition; for instance, this compound-111 is composed of α1, β1, and γ1 chains. royalsocietypublishing.org The interaction of these various this compound isoforms with specific cell surface receptors, primarily integrins and dystroglycan, triggers intracellular signaling cascades that modulate neuronal behavior. biologists.comnih.gov

The Influence of this compound Isoforms on Neurite Outgrowth

Different this compound isoforms exhibit distinct capabilities in promoting neurite outgrowth from various neuronal populations. This specificity is crucial for the precise wiring of the nervous system during development.

This compound-111 (α1β1γ1): This isoform is a potent promoter of neurite outgrowth for a variety of central and peripheral neurons. semanticscholar.org Studies have shown that this compound-111 supports extensive neurite extension from cortical neurons. biolamina.com For adult dorsal root ganglion (DRG) neurons, this compound-111 is one of the most effective isoforms at stimulating neurite outgrowth. biolamina.com

This compound-211 (α2β1γ1): Found in the developing neocortex, this compound-211 has been demonstrated to increase the proliferation of basal progenitor cells. biolamina.com It also supports the long-term culture and neurite extension of human primary cortical neurons. biolamina.com In the peripheral nervous system, motor neurons extend longer neurites on this compound-211 compared to other isoforms like this compound-411. biolamina.com The interaction between the α2 chain of this compound and the receptor α-dystroglycan is crucial for Schwann cells to wrap around axons, a key step in myelination. frontiersin.org

This compound-411 (α4β1γ1): While not as potent as this compound-211 for motor neuron neurite extension, this compound-411 is effective in supporting the growth of sensory trigeminal ganglion neurons. biolamina.com

This compound-511 (α5β1γ1): Similar to this compound-111, this compound-511 is highly effective in stimulating neurite outgrowth from adult DRG neurons. biolamina.com

This compound-521 (α5β2γ1): This isoform is significant in the central nervous system, where it has been isolated from the brain. biolamina.com It provides excellent support for the long-term culture of human primary cortical neurons. biolamina.com Furthermore, this compound-521 is crucial for maintaining human neural stem cells in an undifferentiated state, while also supporting their subsequent differentiation into various neural cell types. corning.com

This compound Receptors in Neuronal Development

The effects of this compound on developing neurons are primarily mediated by two major classes of cell surface receptors: integrins and dystroglycan.

Integrins are heterodimeric transmembrane receptors composed of α and β subunits. nih.gov The specific combination of α and β subunits determines the ligand-binding specificity of the integrin receptor. Several integrins have been identified as key receptors for laminins in the nervous system.

α3β1 and α7β1 Integrins: These integrins have been identified as specific receptors for this compound-111 and this compound-211 on adult DRG neurons. nih.gov

α6β1 Integrin: This integrin serves as a receptor for this compound-411 and this compound-511 on adult DRG neurons. nih.gov In the developing cerebral cortex, the α6β1 integrin is crucial for normal development, and its absence leads to cortical abnormalities. biolamina.comnih.gov It is also involved in the migration of human neural stem/progenitor cells on this compound substrates. nih.gov

β1 Integrin Subunit: This subunit is a common component of many this compound-binding integrins and is critical for multiple aspects of neural development. biolamina.com The interaction between laminins and β1-containing integrins is essential for axon initiation and the cytoskeletal remodeling that occurs during neuronal polarization. biolamina.com In the context of stroke recovery, this compound-β1 integrin signaling is vital for the formation of neuroblast chains and their migration along blood vessels to the site of injury. nih.gov

Dystroglycan is another key this compound receptor in the nervous system. It is a complex composed of two subunits, α-dystroglycan and β-dystroglycan. nih.gov The extracellular α-dystroglycan binds to this compound, while the transmembrane β-dystroglycan connects to the intracellular cytoskeleton. biologists.com This linkage is crucial for maintaining the structural integrity of the cell-matrix interface. biologists.com The interaction between this compound and dystroglycan is particularly important for the proper ensheathment of axons by glial cells. biologists.com Furthermore, this interaction plays a role in the development and remodeling of the neuromuscular junction. biolamina.com

Research Findings on this compound's Role in Nervous System Development

Detailed research has elucidated the specific roles of different this compound chains and their receptors in key neurodevelopmental processes:

Neuronal Migration: The this compound γ1 chain is essential for the proper migration of cortical neurons. biolamina.com Its absence leads to defects in neuritogenesis and neuronal migration. biolamina.com While laminins are not directly required for the motility of radially migrating neurons, they are crucial for the attachment of radial glial cells, which provide the scaffold for this migration. nih.gov In contrast, laminins directly stimulate the formation of migratory cell chains in the rostral migratory stream. nih.gov

Axon Guidance: Laminins are implicated as important guidance molecules for developing axons. nih.gov The interaction between this compound and integrins on the growth cone, the motile tip of a growing axon, is thought to regulate the dynamic attachment and detachment required for directed growth. nih.gov

Synapse Formation: Specific this compound isoforms are concentrated at the neuromuscular junction (NMJ), a specialized synapse between a motor neuron and a muscle fiber. Laminins containing the α2, α4, α5, and β2 chains are critical for the development and maintenance of the NMJ structure and the alignment of presynaptic active zones. frontiersin.orgportlandpress.com The this compound β2 chain, in particular, is essential for the proper formation of both presynaptic and postsynaptic terminals. frontiersin.org The deletion of the this compound α5 chain leads to a loss of dendritic spines and abnormal spine morphology in the central nervous system. portlandpress.com

The table below summarizes the roles of different this compound isoforms and their receptors in neurite outgrowth and nervous system development.

This compound IsoformChain CompositionKey Receptor(s)Primary Function in Nervous System DevelopmentSupporting Citations
This compound-111 α1β1γ1α3β1, α7β1 IntegrinsPotent promotion of neurite outgrowth from various central and peripheral neurons. semanticscholar.orgbiolamina.combiolamina.comnih.gov
This compound-211 α2β1γ1α3β1, α7β1 Integrins, DystroglycanSupports cortical neuron neurite extension and basal progenitor proliferation; crucial for myelination by Schwann cells. biolamina.combiolamina.comfrontiersin.orgnih.gov
This compound-411 α4β1γ1α6β1 IntegrinPromotes neurite outgrowth from sensory trigeminal ganglion neurons. biolamina.comnih.gov
This compound-511 α5β1γ1α6β1 IntegrinStrong stimulation of neurite outgrowth from adult dorsal root ganglion neurons. biolamina.comnih.gov
This compound-521 α5β2γ1Not specifiedSupports long-term culture of cortical neurons and maintenance of neural stem cells. biolamina.comcorning.combiolamina.com

The following table details the involvement of specific this compound chains in the development of the nervous system.

This compound ChainKey Functions in Nervous System DevelopmentSupporting Citations
α2 Chain Essential for Schwann cell-mediated myelination. frontiersin.org
α4 Chain Involved in the proper alignment of presynaptic and postsynaptic specializations at the neuromuscular junction. frontiersin.orgportlandpress.com
α5 Chain Critical for the maturation of the postsynaptic membrane at the neuromuscular junction and for maintaining dendritic spine morphology in the CNS. portlandpress.com
β2 Chain Essential for the formation of both presynaptic and postsynaptic structures at the neuromuscular junction. frontiersin.org
γ1 Chain Crucial for the migration of cortical neurons and for overall neuritogenesis. biolamina.comnih.gov

Laminin in Disease Pathophysiology Mechanistic and Model Based Perspectives

Genetic Lamininopathies

Genetic lamininopathies are a group of inherited disorders caused by mutations in the genes encoding the various laminin chains. frontiersin.org These mutations can lead to a complete loss, reduced expression, or dysfunctional protein, resulting in compromised basement membrane integrity and a spectrum of clinical phenotypes. nih.gov

Epidermolysis Bullosa Associated with this compound Mutations

Junctional epidermolysis bullosa (JEB) is a group of inherited blistering skin disorders characterized by tissue separation within the lamina lucida of the basement membrane zone. ovid.comnih.gov This condition is caused by mutations in genes encoding components of the dermal-epidermal junction, most notably the chains of this compound-332 (formerly this compound-5). nih.govresearchgate.net this compound-332, composed of α3, β3, and γ2 chains, is an essential protein for maintaining the integrity of the skin by anchoring the epidermis to the underlying dermis. ovid.combohrium.comtandfonline.com

Mutations in the genes LAMA3, LAMB3, and LAMC2, which encode the α3, β3, and γ2 chains respectively, disrupt the function of this compound-332, leading to diminished dermal-epidermal adhesion. ovid.comnih.govbohrium.com The clinical consequence is extreme skin fragility, where even minor mechanical trauma results in blistering and chronic wounds. ovid.comnih.gov

The severity of JEB is strongly correlated with the nature of the mutations. nih.govnih.gov

Herlitz JEB (H-JEB): This is the most severe and often lethal form, typically resulting in death within the first few years of life. nih.gov It is caused by loss-of-function mutations, such as nonsense or frameshift mutations, in both alleles of one of the this compound-332 genes. nih.govnih.gov These mutations lead to a complete absence of the this compound-332 protein. nih.gov

Non-Herlitz JEB (nH-JEB): This form presents with a milder phenotype and a normal lifespan, although patients experience lifelong blistering. nih.gov It is often associated with at least one missense mutation or a splicing mutation that allows for the production of a reduced amount of partially functional this compound-332 protein. nih.govncku.edu.tw

Table 2: Genetic Basis of this compound-Related Junctional Epidermolysis Bullosa This table outlines the genes associated with this compound-332 mutations in JEB, the protein chains they encode, and the resulting clinical subtypes.

GeneEncoded this compound ChainAssociated Disease Subtype(s)
LAMA3 This compound α3Herlitz JEB, Non-Herlitz JEB ovid.comnih.gov
LAMB3 This compound β3Herlitz JEB, Non-Herlitz JEB ovid.comnih.govnih.gov
LAMC2 This compound γ2Herlitz JEB, Non-Herlitz JEB ovid.comnih.gov

This compound-Related Kidney Disorders

Laminins are critical components of the glomerular basement membrane (GBM), a specialized extracellular matrix that forms the primary filtration barrier of the kidney. jci.orgproquest.com Mutations in genes encoding specific this compound chains can lead to severe congenital kidney diseases.

Pierson Syndrome is a rare, autosomal recessive disorder caused by mutations in the LAMB2 gene, which encodes the this compound β2 chain. nih.govnih.govgene.vision This syndrome is characterized by congenital nephrotic syndrome (CNS) with diffuse mesangial sclerosis, leading to early-onset kidney failure. proquest.comnih.gov Patients also present with distinct ocular abnormalities, such as microcoria (small pupils), and neurological defects. nih.govnih.gov The this compound β2 chain is a component of this compound-521 (α5β2γ1), which is essential for the proper development and function of the GBM, particularly for anchoring and differentiation of podocyte foot processes. jci.orgproquest.comoup.com The majority of disease-causing LAMB2 mutations are truncating, leading to a loss of this compound β2 function. jci.orgnih.gov However, some missense mutations are associated with milder, isolated nephropathy without the extrarenal manifestations. jci.org

Mutations in other this compound genes have also been implicated in kidney disease:

LAMA5: Biallelic mutations in the gene encoding the this compound α5 chain have been identified in patients with infantile or childhood-onset steroid-resistant nephrotic syndrome (SRNS). frontiersin.org this compound α5 is a component of the major GBM isoform, this compound-521. frontiersin.org

LAMA4: While not yet linked to a specific human genetic kidney disease, studies in Lama4-null mice show they develop progressive glomerular and tubulointerstitial fibrosis, suggesting a role for the this compound α4 chain in maintaining kidney health. nih.govresearchgate.net

Table 3: this compound Mutations in Inherited Kidney Diseases This table summarizes the genetic basis and key clinical features of kidney disorders associated with this compound mutations.

GeneEncoded this compound ChainAssociated Disease/SyndromeKey Renal Phenotype
LAMB2 This compound β2Pierson Syndrome nih.govgene.visionCongenital Nephrotic Syndrome, Diffuse Mesangial Sclerosis proquest.comnih.gov
LAMA5 This compound α5Steroid-Resistant Nephrotic Syndrome (SRNS) frontiersin.orgInfantile/Childhood-Onset Nephrotic Syndrome, FSGS frontiersin.org

This compound Dysregulation in Cancer Progression

The interaction between cancer cells and the extracellular matrix is a critical aspect of tumor invasion and metastasis. researchgate.netaacrjournals.org Laminins, as major components of the basement membrane, play a complex and often pivotal role in this process. While the basement membrane typically acts as a barrier to cell invasion, tumor cells can exploit laminins and their receptors to facilitate their dissemination. researchgate.netnih.gov

Mechanisms in Tumor Cell Invasion and Metastasis

The dysregulation of specific this compound isoforms, particularly this compound-332 (this compound-5), is strongly associated with an invasive phenotype in many types of cancer. nih.govnih.gov

Altered Expression at the Invasive Front: In many carcinomas, including oral, colon, and breast cancer, there is a high expression of the this compound γ2 chain (encoded by LAMC2) in cancer cells located at the leading edge of the tumor, a phenomenon correlated with tumor budding and invasion. nih.govnih.govresearchgate.net This aberrant expression provides a substrate for tumor cell migration. nih.govmdpi.com

Promotion of Cell Motility: this compound-332 is a potent promoter of cell migration. nih.gov Tumor cells interact with this compound-332 through integrin receptors (such as α3β1 and α6β4), which initiates intracellular signaling cascades that regulate the cytoskeleton and promote a migratory phenotype. nih.govnih.govnih.gov This interaction is crucial for cancer cells to grip the extracellular matrix and move through surrounding tissues. nih.gov

Induction of Proteolytic Activity: The interaction of cancer cells with this compound can induce the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. aacrjournals.org This degradation breaks down the basement membrane barrier, paving the way for tumor cells to invade surrounding tissues and enter blood or lymphatic vessels. researchgate.netaacrjournals.org

This compound Receptors: The expression of this compound receptors is often upregulated in cancer cells. aacrjournals.orgnih.gov The 67-kDa this compound receptor (67LR), for instance, is frequently overexpressed in various cancers and its levels correlate directly with invasive and metastatic potential. aacrjournals.orgnih.gov This receptor is implicated in mediating tumor cell attachment to this compound, migration, and invasion. aacrjournals.org

Table 4: Role of this compound-332 (γ2 chain) in Cancer Progression This table highlights the observed expression patterns and functional roles of the this compound γ2 chain in various human cancers.

Cancer TypeObservationImplication in Pathophysiology
Oral Squamous Cell Carcinoma High expression of this compound-γ2 at the invasive front. nih.govmdpi.comAssociated with high-intensity tumor budding and an invasive phenotype. nih.gov
Colorectal Carcinoma This compound-γ2 expression correlates with tumor budding processes. nih.govresearchgate.netPromotes focal adhesions for cancer cell migration. nih.gov
Breast Cancer Increased expression in the "interface zone" between tumor and stroma. nih.govCreates a microenvironment that stimulates tumor cell migration and survival. nih.gov
Pancreatic Cancer Highly expressed in adenocarcinoma tissues. tandfonline.comIdentified as a promising biomarker for the disease. tandfonline.com
Cervical Cancer Expression of this compound-5 serves as a marker of invasiveness. tandfonline.comIndicates progression from pre-invasive to invasive lesions. tandfonline.com

This compound Involvement in Fibrotic Conditions

Fibrosis, the excessive accumulation of extracellular matrix components leading to scarring and organ dysfunction, is a common pathological outcome in many chronic diseases. This compound dysregulation is increasingly recognized as a contributor to fibrotic processes. In conditions where basement membranes are chronically damaged and undergo remodeling, the deposition of laminins can become aberrant, contributing to the fibrotic cascade.

In LAMA2-related congenital muscular dystrophy, the absence of the this compound α2 chain leads not only to muscle fiber instability but also to a marked increase in endomysial collagen tissue, a key feature of fibrosis. nih.gov This fibrotic replacement of muscle tissue contributes significantly to the loss of muscle function.

In the context of kidney disease, animal models have provided direct evidence for the role of laminins in fibrosis. Mice lacking the this compound α4 chain (Lama4-/-) develop progressive glomerular and tubulointerstitial fibrosis. nih.govresearchgate.net This is associated with the persistent overexpression of platelet-derived growth factor (PDGF), a potent profibrotic factor. nih.gov This suggests that this compound α4-containing isoforms normally play a role in down-regulating PDGF activity and that their absence contributes to the development of chronic kidney scarring. nih.govresearchgate.net This link between a specific this compound chain and the regulation of fibrotic pathways highlights the active role of laminins beyond simple structural support.

Pathological Remodeling of this compound-Containing Basement Membranes

The basement membrane (BM) is a specialized extracellular matrix that provides structural support to tissues and regulates cellular behavior. Its integrity is crucial for tissue homeostasis, and its primary components, this compound and type IV collagen, form interconnected networks that are essential for its function. biorxiv.org Pathological conditions can disrupt the delicate balance of BM synthesis and degradation, leading to significant remodeling. This remodeling involves changes in thickness, composition, and structural integrity, driven by both enzymatic and non-enzymatic mechanisms. These alterations are central to the pathophysiology of numerous diseases, including chronic kidney disease, cancer, and neurodegenerative disorders.

Enzymatic Degradation and this compound Isoform Switching

A key driver of basement membrane remodeling is the enzymatic degradation of its components by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). nih.govoup.com Under physiological conditions, MMP activity is tightly regulated, but in pathological states, their expression and activity can become dysregulated, leading to excessive breakdown of the BM. nih.govmdpi.com

Several MMPs have been identified that specifically target this compound isoforms, contributing to the loss of BM integrity. mdpi.comjneurosci.org For instance, MMP-2 and MMP-9, also known as gelatinases, are pivotal in degrading type IV collagen and various this compound isoforms. oup.commdpi.com Their upregulation is strongly associated with tumor invasion, where the breakdown of the BM allows cancer cells to metastasize. oup.comwikipedia.org Similarly, MMP-3 (stromelysin) and membrane-type 1 MMP (MT1-MMP) have been shown to degrade this compound and collagen IV in intact basement membranes. nih.govnih.gov In neurological disorders like stroke, excessive MMP-9 activity contributes to the degradation of this compound surrounding neurons, leading to apoptosis. jneurosci.orgnih.gov

This enzymatic degradation can also produce bioactive this compound fragments that have their own distinct cellular effects, sometimes promoting cell migration or apoptosis. nih.govnih.gov For example, a fragment of the this compound-γ3 chain, likely generated by MMP-2, can disrupt cellular barrier functions. nih.gov

Pathological remodeling also involves significant changes in the type of this compound isoforms expressed, a phenomenon known as isoform switching. This process is particularly evident in kidney diseases and cancer. nih.govnih.gov In diabetic nephropathy, the glomerular basement membrane (GBM) thickens, and there is an overexpression of the normal GBM constituents, this compound α5, β2, and γ1 chains (forming this compound-521). nih.gov In severe cases, a reduction in the mesangial this compound α2 chain is observed, alongside the aberrant expression of other this compound chains. nih.gov

In Alport syndrome, a genetic disorder caused by mutations in type IV collagen genes, the absence of the normal collagen network leads to compensatory changes in this compound expression. nih.gov The GBM in Alport patients shows abnormal re-expression of the developmental this compound α1 chain and ectopic deposition of the this compound α2 chain, which is normally found in the adjacent mesangial matrix. biorxiv.orgnih.govcore.ac.uk This altered this compound composition contributes to GBM instability, abnormal permeability, and podocyte injury. nih.govnih.gov

In breast cancer, progression from pre-invasive to invasive stages is marked by a switch from β2-containing laminins (this compound-9 and -11) to β1-containing isoforms (this compound-8 and -10). nih.gov The altered this compound profile in the tumor microenvironment can influence cell adhesion, migration, and angiogenesis. nih.govnih.gov

Table 1: Matrix Metalloproteinases (MMPs) in this compound Remodeling

MMPThis compound Substrate(s)Associated Pathologies
MMP-2 (Gelatinase A)This compound-111 (β1 chain), this compound-5, Type IV CollagenCancer Metastasis, Diabetic Nephropathy, Colorectal Tumorigenesis
MMP-9 (Gelatinase B)Laminins, Type IV CollagenStroke, Neurodegeneration, Cancer Invasion, Colorectal Tumorigenesis
MMP-3 (Stromelysin)This compound, Collagen IVGeneral Basement Membrane Catabolism
MT1-MMPThis compound-10 (α5 chain), this compound-5Prostate Cancer Cell Migration and Invasion

Table 2: Alterations in this compound Isoform Expression in Disease

DiseaseTissue/LocationNormal this compound Isoform(s)Pathological this compound Isoform(s)
Diabetic NephropathyGlomerular Basement Membrane (GBM)This compound-521 (α5β2γ1)Overexpression of this compound-521; Aberrant expression of α2 and β2 chains in mesangium in late disease
Alport SyndromeGlomerular Basement Membrane (GBM)This compound-521 (α5β2γ1)Re-expression of this compound-111 (α1β1γ1); Ectopic deposition of this compound-211 (α2β1γ1)
Breast Cancer (Invasive)Tumor Vasculature BMThis compound-9 (α4β2γ1), this compound-11 (α5β2γ1)This compound-8 (α4β1γ1), this compound-10 (α5β1γ1)

Non-Enzymatic Modification by Advanced Glycation End-Products

In addition to enzymatic degradation, basement membranes can undergo significant non-enzymatic remodeling, primarily through the formation of advanced glycation end-products (AGEs). AGEs are stable compounds formed from the non-enzymatic reaction between reducing sugars, like glucose, and the free amino groups on proteins. nih.govfrontiersin.org This process is markedly accelerated in hyperglycemic conditions such as diabetes mellitus. nih.gov

AGEs accumulate on long-lived proteins found in the basement membrane, including this compound and collagen. nih.gov This modification has profound structural and functional consequences. The formation of AGEs leads to the creation of irreversible cross-links between adjacent protein molecules. nih.gov This cross-linking renders the basement membrane stiffer and less elastic, contributing to the increased vascular and myocardial stiffness seen in diabetes and aging. nih.gov

Functionally, AGE-modified this compound can disrupt normal cellular processes. For instance, in the retina, the accumulation of AGEs on this compound is a major pathological event in diabetic retinopathy. plos.orgsemanticscholar.org Research has shown that AGE-modification of this compound can lead to Müller cell dysfunction by downregulating crucial ion channels, disrupting the cellular cytoskeleton, and impairing the function of this compound receptors like dystroglycan. plos.orgsemanticscholar.org The glycation process, driven by intermediates like methylglyoxal, forms specific adducts on this compound that can be quantified and are directly linked to cellular damage. plos.orgsemanticscholar.org Furthermore, this increased cross-linking makes the basement membrane components less susceptible to normal proteolytic degradation, impairing the tissue's natural turnover and remodeling processes and contributing to the characteristic thickening of the basement membrane in diabetic microangiopathy.

Methodological Approaches in Laminin Research

Biochemical and Biophysical Techniques

Central to studying laminin function is the ability to isolate the protein in a pure, biologically active form and to visualize its complex molecular architecture.

The purification of specific this compound isoforms is a critical first step for in vitro studies. The source of this compound largely dictates the purification strategy. Historically, the Engelbreth-Holm-Swarm (EHS) mouse sarcoma was a major source for this compound-111. researchgate.net Modern methods, however, often rely on cultured cell lines that secrete specific this compound isoforms into the medium. For instance, human keratinocyte (HaCaT) and lung carcinoma (A549) cell lines are used to produce this compound-332 and this compound-511, respectively. nih.gov T98G glioblastoma cells have been used to purify this compound-8. nih.gov

Purification protocols typically involve multiple chromatographic steps. A common and highly effective method is immunoaffinity chromatography , which uses monoclonal antibodies specific to a particular this compound chain. nih.govnih.govnih.govjst.go.jp This is often followed by gel filtration chromatography to separate the large this compound heterotrimer from smaller contaminants. researchgate.netnih.gov Other techniques like cation and anion exchange chromatography are also employed to yield highly pure this compound. google.com

Once purified, the characterization of this compound is essential. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to verify the presence and apparent molecular weights of the constituent α, β, and γ chains under reducing conditions. nih.govnih.gov The identity of these chains is then confirmed using Western blot analysis with specific antibodies. nih.govnih.gov The biological activity of the purified this compound is often assessed through cell adhesion assays, which measure the ability of cells to attach to plates coated with the purified protein. nih.gov

This compound IsoformSourceKey Purification TechniquesReference(s)
This compound-111 EHS Mouse SarcomaGel Filtration, Guanidine HCl Dissociation researchgate.net
This compound-332 HaCaT cell conditioned mediumImmunoaffinity Chromatography nih.gov
This compound-511 A549 cell conditioned mediumImmunoaffinity Chromatography nih.gov
This compound-5 STKM-1 human gastric carcinoma cellsAmmonium Sulfate Precipitation, Gel Filtration, Affinity Chromatography, Anion Exchange google.com
This compound-8 T98G glioblastoma cell conditioned mediumGel Filtration, Immunoaffinity Chromatography nih.gov

Determining the three-dimensional structure of the large, flexible this compound molecule presents a significant challenge that has been addressed by a combination of high-resolution imaging and computational modeling. scispace.com

Cryo-Electron Microscopy (Cryo-EM): This powerful technique has provided unprecedented insights into the architecture of this compound assemblies. Researchers have successfully used cryo-EM to determine a 3.7 Å resolution structure of the trimeric this compound polymer node, which is formed by the interaction of the N-terminal (LN) domains of the α1, β1, and γ1 chains. nih.govresearchgate.netosti.gov This structural data revealed the molecular basis for the calcium-dependent formation of the this compound lattice, a critical step in basement membrane assembly. nih.govresearchgate.net The structure resembles a triskelion and is stabilized by a network of disulfide bonds and other interactions. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to visualize single this compound molecules under near-physiological conditions. semanticscholar.orgacs.org These studies have confirmed the classic cross-shaped morphology of this compound. acs.org More advanced high-speed AFM (HS-AFM) has revealed that the arms of the this compound molecule are not static but exhibit dynamic movements and conformational changes. semanticscholar.orgnih.gov For example, HS-AFM imaging showed that the coiled-coil domain of this compound-332 can rapidly switch between straight and bent conformations around a central hinge, a flexibility not observed in the more stable S-shaped coiled-coil of this compound-111. nih.gov AFM can also discern different conformations, such as globular versus extended forms, depending on the surface the protein is adsorbed to. researchgate.net

AlphaFold2 Modeling: This AI-based computational tool is increasingly used to complement experimental data. In this compound research, AlphaFold-based structure prediction has been used alongside HS-AFM data to pinpoint the precise location of flexible hinge regions within the coiled-coil domain and to identify potential molecular rearrangements that permit this flexibility. nih.gov

X-ray Crystallography: Due to the size and flexibility of the full this compound heterotrimer, X-ray crystallography has been applied to determine the atomic structures of smaller, rigid fragments of the protein. nih.gov This approach has been highly successful in revealing the structures of various domains, including the this compound N-terminal (LN) domain, this compound-type epidermal growth factor-like (LE) domains, and this compound G-like (LG) domains. nih.govresearchgate.netresearchgate.netnih.gov Notable solved crystal structures include the this compound α5 LN-LEa1-2 fragment, the α2 LG1-3 and α1 LG4-5 fragments, and the this compound β2 LE5-LF-LE6 region. researchgate.netnih.gov These fragment structures provide high-resolution details that can be pieced together to build a more complete picture of the entire this compound molecule.

Molecular Biology and Genetic Manipulation

Genetic tools have become indispensable for dissecting the specific functions of different this compound chains and domains in cellular processes and in whole organisms.

CRISPR-Cas9 has emerged as a powerful tool for precisely modifying this compound genes in cell lines to study the effects of specific mutations. In one study, CRISPR-Cas9 was used to introduce a disease-relevant point mutation (E234K) into the LN domain of the LAMA5 gene in A549 cells, creating a cellular model to investigate how disruptions in this compound polymerization affect cell behavior. liverpool.ac.uk Another project used this technology to insert the sequence for a fluorescent protein, Dendra2, at the C-terminus of the this compound β1 chain in A549 cells. nih.govnih.gov This experiment, aimed at creating a tool to study this compound dynamics, unexpectedly found that tagging this specific location inhibited the secretion of the protein, highlighting the complex structural requirements for this compound assembly and transport. nih.govnih.gov CRISPR-Cas9 has also been utilized in the creation of animal models, for instance, by inserting loxP sites into the Lama4 gene to enable its conditional knockout. atcmeetingabstracts.com

Producing specific this compound isoforms or fragments for research and therapeutic development relies on recombinant expression systems. Because laminins are large, complex glycoproteins requiring proper folding, disulfide bond formation, and glycosylation, mammalian cell lines are the preferred expression hosts. The human embryonic kidney cell line HEK293 is widely used. nih.govjst.go.jp An efficient system was established in HEK293 cells to produce full-length human recombinant this compound-5 (α3β3γ2), yielding approximately 1 mg of purified protein per liter of conditioned medium. nih.govjst.go.jp This system was also used to demonstrate that the γ2 chain plays a crucial role in the assembly of the heterotrimer. nih.govjst.go.jp Similarly, HEK293-EBNA cells have been adapted for suspension culture in bioreactors to produce this compound fragments, such as the LG4/5 fragment, at high yields. nih.gov Other systems, like Chinese Hamster Ovary (CHO-S) cells, are also used for producing recombinant this compound fragments. amsbio.com

Recombinant this compoundExpression SystemKey Findings / YieldReference(s)
Human this compound-5 (full-length) HEK293 cellsYield of ~1 mg/L; γ2 chain is critical for subunit association. nih.gov, jst.go.jp
LG4/5 fragment of this compound-5 HEK293-EBNA cells in suspension cultureMean daily yield of 1.2 mg per mini-fermenter. nih.gov
This compound-511 E8 fragment CHO-S cellsHighly purified product for cell culture applications. amsbio.com
This compound-221 E8 fragment Recombinant systemHigh adhesive activity for cardiomyocyte and skeletal muscle cells. amsbio.com

Gene inactivation, or "knockout," studies in animal models, particularly mice, have been fundamental to understanding the in vivo functions of laminins. nih.gov Since the complete absence of many this compound chains is embryonically lethal, these models have underscored their critical roles in development. nih.gov

These loss-of-function studies have successfully created models that recapitulate human diseases. For example, targeted inactivation of the Lamc2 gene (this compound γ2 chain) in mice results in a blistering skin phenotype and poorly developed hemidesmosomes, closely mimicking human junctional epidermolysis bullosa. nih.gov Similarly, various mouse models with deficiencies in the this compound α2 chain (Lama2), such as the dy/dy mutant, serve as crucial models for LAMA2-related congenital muscular dystrophy. frontiersin.org

Conditional knockout models, where a gene is deleted only in specific tissues or at a certain time, have allowed researchers to bypass embryonic lethality and study this compound functions in adult tissues. nih.gov A conditional knockout of the this compound α4 chain (Lama4) in lymph node stromal cells was created to investigate its specific role in the immune response. atcmeetingabstracts.com These animal models are invaluable for dissecting the complex, tissue-specific roles of the this compound family of proteins. nih.gov

Gene InactivatedAnimal ModelKey Phenotype(s)Disease ModeledReference(s)
Lamc2 (γ2 chain) Mouse (full knockout)Skin blistering, rudimentary hemidesmosomes, early postnatal lethality.Junctional Epidermolysis Bullosa nih.gov
Lama2 (α2 chain) Mouse (e.g., dy/dy, dy2J/dy2J)Muscular dystrophy, peripheral neuropathy.LAMA2-Congenital Muscular Dystrophy frontiersin.org
Lama1 (α1 chain) Mouse (full knockout)Early embryonic lethality (~E6.5), lack of Reichert's membrane.N/A (Developmental failure) nih.gov
Lama4 (α4 chain) Mouse (conditional knockout in stromal cells)Altered chemokine expression in lymph nodes, changes in immune cell trafficking.Immune system research atcmeetingabstracts.com
Lamc1 (γ1 chain, nidogen-binding site deleted) MouseCompromised basement membrane in Wolffian duct, but not skin.Basement membrane assembly research nih.gov

Cell Biology Methodologies

Cell biology methodologies are fundamental to understanding the multifaceted roles of laminins in cellular processes. These techniques allow for the detailed investigation of this compound structure, function, and interactions in controlled environments.

Immunofluorescence and Advanced Imaging Techniques

Immunofluorescence is a powerful and widely used technique to visualize the localization and distribution of laminins within cells and tissues. thermofisher.com This method utilizes antibodies that specifically bind to this compound, and these antibodies are either directly conjugated to a fluorescent dye (direct immunofluorescence) or are detected by a secondary antibody that is fluorescently labeled (indirect immunofluorescence). clinicalpub.com Indirect immunofluorescence often provides signal amplification, allowing for more sensitive detection. thermofisher.com Using this technique, researchers can visualize the intricate networks of this compound in the basement membrane and its association with cellular components. nih.gov

Recent advancements in imaging technology have further enhanced the study of this compound. Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM) and Expansion Microscopy (ExM), have enabled researchers to visualize this compound structures at the nanoscale. elmi2024.orgnih.gov ExM, for instance, involves physically expanding the sample, which allows for higher resolution imaging with standard fluorescence microscopes. nih.gov These advanced techniques are crucial for understanding the fine details of this compound network formation and organization. elmi2024.org

Live-cell imaging has also become an invaluable tool in this compound research. By tagging this compound subunits with fluorescent proteins, scientists can track the dynamics of this compound secretion, deposition, and assembly in real-time. nih.gov This approach has provided novel insights into how cells build and remodel their this compound-containing extracellular matrix. nih.gov

Proteomic Analyses for this compound-Interacting Proteins

Proteomics offers a comprehensive approach to identify the full spectrum of proteins that interact with laminins. A common strategy involves affinity chromatography, where a specific this compound or a this compound receptor is immobilized on a column. acs.orgnih.govacs.orgnih.gov A cellular extract is then passed through the column, and proteins that bind to the this compound are captured. These interacting proteins can then be identified using mass spectrometry. acs.orgnih.govacs.orgnih.gov

For example, a study using this method identified 45 proteins that interact with the non-integrin this compound receptor. acs.orgnih.govacs.orgnih.gov These proteins were involved in a wide range of cellular functions, including ribosomal processes, RNA processing, signal transduction, and cytoskeletal organization. acs.orgnih.govacs.orgnih.gov

To validate the interactions identified through proteomic screens, other techniques such as co-immunoprecipitation are employed. nih.govacs.org In this method, an antibody against the this compound receptor is used to pull down the receptor and any associated proteins from a cell lysate. nih.govacs.org The presence of a putative interacting protein in the pull-down fraction, as determined by Western blotting, confirms the interaction. nih.govacs.org Through such proteomic analyses, a complex network of this compound-interacting proteins has been revealed, providing a deeper understanding of this compound's diverse biological roles. acs.orgnih.govacs.orgnih.gov

Table 2: Examples of this compound-Interacting Proteins Identified by Proteomics

Protein Category Examples of Identified Proteins
Cytoskeletal/Cell Anchorage Cortactin, MyL-6, ZO-2 nih.gov
Signal Transduction/Metabolism ERBIN, β-PIX nih.gov
Ribosomal Proteins RPS17 nih.gov
DNA/Chromatin Maintenance BAF 155 nih.gov

Source: Adapted from a comprehensive proteomic analysis of this compound receptor interacting proteins. nih.gov

Development and Utilization of In Vivo Animal Models for this compound-Related Disorders

In vivo animal models are crucial for understanding the physiological and pathological roles of laminins in a whole-organism context. nih.govresearchgate.net These models, particularly genetically engineered mouse models (GEMMs), have been instrumental in elucidating the functions of different this compound chains and the consequences of their absence or mutation. nih.govumich.edu

The development of these models often involves targeted gene ablation ("knockout") or the introduction of specific mutations ("knock-in") in the genes encoding this compound subunits. nih.gov By observing the resulting phenotypes in these animals, researchers can infer the function of the specific this compound chain. Strikingly, many of the induced mutations in mice closely mimic human diseases, making these models highly valuable for studying disease mechanisms. nih.gov

For instance, mutations in the genes encoding for this compound-332 (formerly known as this compound-5) in mice result in a blistering skin phenotype that is a hallmark of the human disease junctional epidermolysis bullosa. nih.gov Similarly, mutations in the this compound α2 chain gene lead to a form of muscular dystrophy in mice that is analogous to human congenital muscular dystrophy. nih.gov

These animal models are not only important for understanding the basic biology of laminins but also for the preclinical development of potential therapies for this compound-related disorders. cureraredisease.org They provide a platform to test the efficacy and safety of new therapeutic strategies in a living organism before they can be considered for human clinical trials. nih.govcureraredisease.org

Table 3: Examples of this compound-Related Disorders and their Corresponding Animal Models

Human Disorder Affected this compound Mouse Model Phenotype
Junctional Epidermolysis Bullosa This compound-332 (α3, β3, γ2 chains) Severe skin blistering, loss of adhesion between epidermis and dermis nih.gov
Congenital Muscular Dystrophy This compound-211 (α2 chain) Progressive muscle weakness and degeneration nih.gov
Pierson Syndrome This compound-211 (β2 chain) Kidney and eye abnormalities

Future Directions and Emerging Research Avenues

Elucidation of Precise Molecular Mechanisms of Laminin Patterning

The deposition and organization of this compound into distinct patterns within the extracellular matrix (ECM) are crucial for its function, yet the precise molecular mechanisms governing this process are not fully understood. biologists.com this compound heterotrimers are known to be deposited in diverse arrays, such as rosette-like patterns by keratinocytes and fibrillar arrays by alveolar epithelial cells. biologists.comnih.gov The assembly of these complex matrices is a coordinated effort involving cell-surface receptors and various this compound-associated proteins. nih.gov

Future research is focused on dissecting the specific molecular interactions that control these patterns. This includes investigating how cell-surface receptors, such as integrins and dystroglycan, guide the initial deposition and arrangement of this compound. nih.gov Furthermore, identifying conformation-dependent monoclonal antibodies against laminins could help test the hypothesis that this compound-matrix formation involves changes in the conformation of the heterotrimers. biologists.com Unraveling these mechanisms is essential for understanding tissue development and pathology.

Understanding Functional Consequences of this compound Network Organization

The specific arrangement of the this compound network has significant functional consequences for cellular and tissue behavior. This network provides structural support and is directly involved in guiding cell growth, differentiation, and adhesion. nih.gov For example, at the neuromuscular junction (NMJ), specific this compound isoforms (containing α4, α5, and β2 chains) are critical for organizing synaptic vesicle release sites, known as active zones. nih.gov Disruption of this organized network, as seen in certain muscular dystrophies, diminishes contractile function and increases susceptibility to injury. researchgate.net

Emerging studies aim to clarify how different this compound patterns—from the rosette-like structures under epithelial hemidesmosomes to the fibrillar arrays in other tissues—directly influence cell signaling and function. nih.gov A key question is whether the specific patterning of laminins dictates unique cellular responses. biologists.com Understanding these structure-function relationships will provide insight into how tissues maintain their integrity and respond to injury. nih.govresearchgate.net

Characterization of Unexplored this compound Isoforms and Their Unique Functions

Laminins are composed of α, β, and γ chains, with five α, four β, and three γ chains identified in mammals. nih.gov While up to 60 different isoforms are theoretically possible, only about 16 have been experimentally identified. nih.govyoutube.com These isoforms are expressed in a tissue-specific and developmentally regulated manner, each with distinct functions. youtube.comresearchgate.net For instance, this compound-521 is crucial for the growth of embryonic stem cells, while this compound-211 is found in skeletal muscle. youtube.com

A significant area of future research involves the identification and characterization of the remaining, as-yet-unexplored this compound isoforms. Advances in genetic and molecular techniques are enabling the generation of new models to study the functions of these lesser-known laminins. nih.gov Determining the unique expression patterns, receptor-binding specificities, and biological roles of these novel isoforms will expand our understanding of tissue development, homeostasis, and disease. nih.gov

Development of this compound-Derived Peptides for Functional Modulation

The biological activities of laminins, such as influencing cell differentiation, migration, and adhesion, are often mediated by specific short amino acid sequences within the full-length protein. researchgate.netijpsr.com This has led to the development of synthetic this compound-derived peptides that can mimic the function of the native protein and modulate cellular behavior. researchgate.netpatsnap.com These bioactive peptides offer a promising approach for therapeutic applications due to their specificity and ability to trigger targeted downstream signaling. researchgate.net

Current research is actively exploring the use of these peptides in various fields.

Regenerative Medicine : Peptides can be used to enhance the regenerative capacity of stem cells. For example, a peptide derived from this compound (KKGSYNNIVVHV) has been shown to promote the differentiation of mesenchymal stem cells into a cardiomyocyte-like phenotype, opening new avenues for cardiac tissue engineering. nih.govnih.gov

Cancer Therapy : Since tumor cells often exploit this compound interactions for invasion and metastasis, peptides that disrupt these interactions can inhibit tumor growth and spread. patsnap.com

Biomaterial Functionalization : Coating implant surfaces with this compound-derived peptides can improve biocompatibility, enhance cell attachment, and reduce inflammation. researchgate.netijpsr.com

The continued development and screening of these peptides hold significant potential for creating targeted therapies and advanced biomaterials. ijpsr.com

Bioengineering of this compound-Enriched Scaffolds and Biomaterials for Tissue Engineering

This compound's ability to promote cell adhesion, proliferation, and differentiation makes it an ideal component for bioengineered scaffolds in tissue engineering. medcraveonline.com Incorporating this compound into three-dimensional (3D) scaffolds aims to mimic the natural cellular microenvironment and support the regeneration of various tissues. medcraveonline.commdpi.com

Recent studies have demonstrated the successful use of this compound-enriched biomaterials:

Nerve Regeneration : this compound-based materials have been widely used as peripheral nerve grafts. medcraveonline.com When combined with materials like collagen, this compound promotes neurite extension. medcraveonline.com Hydrogels containing hyaluronic acid, collagen, and this compound have been shown to increase the secretion of neurogenic growth factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). medcraveonline.comresearchgate.net

Skeletal Muscle Regeneration : In vitro, this compound-111 promotes muscle stem cell proliferation and differentiation more effectively than other ECM components like collagen type I. medcraveonline.com The development of 3D scaffolds enriched with this compound is being explored for treating significant muscle defects. medcraveonline.com

Kidney Tissue Engineering : The incorporation of this compound into polycaprolactone (B3415563) electrospun scaffolds has been shown to support the survival and healthy function of renal epithelial cells, highlighting its potential for creating constructs for kidney repair. nih.gov

Future work will focus on optimizing the methods of this compound incorporation to control its conformation and orientation, which is key to preserving its bioactivity within these scaffolds. nih.gov

Tissue ApplicationScaffold ComponentsKey Findings
Peripheral Nerve Collagen, Hyaluronic Acid, this compoundEnhanced neurite outgrowth; Increased secretion of NGF and BDNF. medcraveonline.comresearchgate.net
Skeletal Muscle Fibrinogen, this compound-111Promoted muscle stem cell proliferation and differentiation. medcraveonline.comresearchgate.net
Kidney Polycaprolactone (PCL), this compoundSupported renal cell viability and function; altered mechanical properties to be more elastic. nih.gov

Advanced Genetic and Molecular Strategies for this compound-Related Disorders

Mutations in genes encoding this compound chains lead to a range of devastating inherited diseases, including certain forms of congenital muscular dystrophy (LAMA2 MD), lethal skin blistering disease (junctional epidermolysis bullosa), and kidney defects (Pierson syndrome). wikipedia.orgnih.govlantsandlaminins.com The study of these genetic disorders has not only improved our understanding of their pathogenesis but has also provided fundamental knowledge about how this compound proteins function. lantsandlaminins.com

Emerging therapeutic strategies are moving beyond managing symptoms to correcting the underlying structural defects.

Gene Therapy : The use of adeno-associated viral vectors to deliver correct copies of this compound genes to affected tissues is a promising avenue, although challenges related to the large size of this compound genes remain. nih.govresearchgate.net

Protein Replacement and Linker Molecules : For some disorders, strategies involve delivering engineered linker proteins that can compensate for the missing or dysfunctional this compound. For example, a miniaturized agrin protein (mini-agrin) has been developed to connect the ECM to cell surface receptors in models of LAMA2 MD. nih.gov Similarly, a linker protein called αLNNd has been designed to promote the polymerization of truncated this compound, improving basement membrane stability. nih.gov

Small Molecule Drugs : Small molecules are being developed to target the downstream consequences of this compound deficiency, such as apoptosis, inflammation, and fibrosis. nih.gov

These advanced strategies, informed by a deep understanding of the genotype-phenotype relationships in this compound disorders, are paving the way for novel therapeutic interventions. researchgate.netnih.govfrontiersin.org

Interplay of this compound with the Cellular Microenvironment and Mechanotransduction

This compound is not just a structural scaffold; it is a key player in mechanotransduction—the process by which cells convert mechanical stimuli into biochemical signals. nih.gov By physically bridging the intracellular and extracellular compartments, laminins relay mechanical cues that are critical for regulating cellular behavior. nih.govresearchgate.net This interaction is primarily mediated by cell surface receptors like integrins. nih.govnih.gov

Recent research has begun to uncover the specific role of different this compound isoforms in this process. For example, this compound-332, a major component of the skin's basement membrane, has been found to suppress certain types of mechanosensitive currents in sensory neurons and control sensory axon branching. nih.gov The loss of this compound-332 in humans leads to increased sensory terminal branching, which may explain the extreme pain experienced by individuals with junctional epidermolysis bullosa. nih.gov

Future investigations will focus on how this compound and its receptors cooperate to sense and respond to mechanical forces in the microenvironment. Understanding this interplay is crucial, as it has implications for development, tissue homeostasis, and diseases ranging from muscular dystrophies to cancer. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for isolating laminin isoforms from basement membrane extracts, and how do researchers ensure purity?

  • Methodological Answer : Isolation typically involves tissue homogenization followed by salt extraction (e.g., 2M urea) and chromatographic purification (ion-exchange or affinity chromatography). Purity is validated via SDS-PAGE and Western blot using isoform-specific antibodies (e.g., anti-laminin α5 for this compound-521). Cross-reactivity is mitigated by including knockout controls .

Q. How do this compound’s structural domains influence cell adhesion assays in vitro?

  • Methodological Answer : Researchers use recombinant this compound fragments (e.g., this compound-111’s LG domains) to dissect domain-specific functions. Assays involve coating culture plates with fragments and quantifying cell adhesion via fluorescence labeling or impedance-based systems (e.g., xCELLigence). Controls include BSA-blocked wells to rule out nonspecific binding .

Q. What spectroscopic techniques are essential for characterizing this compound’s tertiary structure?

  • Methodological Answer : Circular dichroism (CD) spectroscopy identifies secondary structures (α-helices, β-sheets), while cryo-electron microscopy resolves 3D conformations. X-ray crystallography is limited due to this compound’s flexibility, but partial domains (e.g., this compound β2’s this compound G-like domain) have been crystallized .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cancer metastasis be resolved experimentally?

  • Methodological Answer : Contradictions often arise from model-specific variability (e.g., 2D vs. 3D cultures). Strategies include:

  • Comparative Studies : Parallel experiments in organoid and murine models.
  • Microenvironment Control : Standardize ECM stiffness and growth factor gradients.
  • Single-Cell RNA Sequencing : Identify this compound-responsive subpopulations in tumors .

Q. What CRISPR-Cas9 strategies are effective for studying this compound knockout phenotypes in stem cell niches?

  • Methodological Answer : Dual sgRNAs target exons encoding critical domains (e.g., this compound α5’s coiled-coil region). Phenotypes are validated via:

  • 3D Co-Cultures : With stromal cells to mimic niche conditions.
  • Functional Assays : Colony-forming efficiency or lineage differentiation.
  • Rescue Experiments : Reintroduce wild-type this compound via lentiviral vectors .

Q. How do researchers integrate multi-omics data to map this compound’s interactome in diabetic nephropathy?

  • Methodological Answer :

  • Proteomics : Co-immunoprecipitation coupled with mass spectrometry identifies binding partners (e.g., integrins, nidogens).
  • Transcriptomics : RNA-seq of glomerular cells under hyperglycemic conditions.
  • Bioinformatics Tools : STRING or Cytoscape for network analysis.
  • Validation : siRNA knockdown of candidate interactors in podocyte injury models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.